Ficulinic acid B
描述
Structure
2D Structure
属性
CAS 编号 |
102791-31-1 |
|---|---|
分子式 |
C28H52O3 |
分子量 |
436.7 g/mol |
IUPAC 名称 |
(E)-2-heptyl-12-oxohenicos-13-enoic acid |
InChI |
InChI=1S/C28H52O3/c1-3-5-7-9-11-16-20-24-27(29)25-21-17-13-10-12-15-19-23-26(28(30)31)22-18-14-8-6-4-2/h20,24,26H,3-19,21-23,25H2,1-2H3,(H,30,31)/b24-20+ |
InChI 键 |
LMKTZOYZOYTOMH-HIXSDJFHSA-N |
SMILES |
CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
手性 SMILES |
CCCCCCC/C=C/C(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
规范 SMILES |
CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
同义词 |
ficulinic acid B |
产品来源 |
United States |
Foundational & Exploratory
Ficulinic Acid B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ficulinic acid B, a novel cytotoxic straight-chain acid isolated from the marine sponge Ficulina ficus. The document details the initial discovery, experimental protocols for isolation and purification, and key characterization data, serving as a comprehensive resource for researchers in natural product chemistry and oncology drug development.
Discovery and Significance
This compound was first isolated from the marine sponge Ficulina ficus as detailed in a 1986 publication in the Journal of Natural Products.[1] Alongside its analog, Ficulinic acid A, it was identified as a novel keto acid with significant cytotoxic properties.[1] The discovery of these compounds highlighted the potential of marine invertebrates as a source of unique and biologically active secondary metabolites for therapeutic applications. The cytotoxic nature of this compound against murine leukemia L1210 cells underscored its potential as a lead compound for anticancer drug development.[1]
Physicochemical Properties and Structural Elucidation
The determination of the chemical structure of this compound involved a combination of spectroscopic techniques, which were standard for the time of its discovery. Mass spectrometry was crucial in determining its molecular weight and elemental composition.[1] Further structural details, including the stereoisomerism, were likely established through Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical methods.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | Data not available in abstract |
| Molecular Weight | Data not available in abstract |
| ¹H NMR | Data not available in abstract |
| ¹³C NMR | Data not available in abstract |
| Mass Spectrometry | Data not available in abstract |
| Optical Rotation | Data not available in abstract |
Note: The detailed quantitative data for this compound is contained within the primary literature and is not available in the public abstract. Accessing the full publication is recommended for complete information.
Experimental Protocols
The following sections describe the likely experimental procedures for the isolation and characterization of this compound, based on common practices in natural product chemistry from the period of its discovery.
Collection and Extraction of Ficulina ficus
The initial step involves the collection of the marine sponge Ficulina ficus. The collected biomass is then typically subjected to an exhaustive extraction process to isolate the crude mixture of secondary metabolites.
Caption: Workflow for the collection and extraction of Ficulina ficus.
Isolation and Purification of this compound
The crude extract, containing a complex mixture of compounds, undergoes several rounds of chromatographic separation to isolate this compound in its pure form.
Caption: Purification workflow for this compound.
Biological Activity: Cytotoxicity
This compound has demonstrated notable cytotoxic activity, which is a key aspect of its scientific interest.
In Vitro Cytotoxicity against Leukemia L1210 Cells
The primary publication reports that this compound is cytotoxic to murine leukemia L1210 cells.[1] This type of assay is a standard preliminary test for potential anticancer compounds.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Activity Metric (e.g., IC₅₀) | Value |
| Leukemia L1210 | In vitro cytotoxicity | Data not available in abstract | Data not available in abstract |
Note: The specific IC₅₀ value or other quantitative measures of cytotoxicity are not provided in the publicly available abstract. The full scientific paper should be consulted for this data.
Potential Signaling Pathways
The exact mechanism of action and the signaling pathways affected by this compound have not been extensively studied in the publicly available literature. However, cytotoxic compounds often induce cell death through apoptosis or necrosis. A hypothetical mechanism could involve the disruption of key cellular processes.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
Conclusion and Future Directions
This compound represents a significant discovery from a marine source, demonstrating potent cytotoxic activity. While the initial research laid the groundwork for its chemical characterization and biological potential, further investigation is warranted. Future research should focus on elucidating its precise mechanism of action, exploring its activity against a broader range of cancer cell lines, and investigating potential synthetic routes to produce the compound and its analogs for further preclinical development. Accessing the original 1986 publication is a critical next step for any researcher interested in building upon this foundational work.
References
Structural Elucidation of Ficulinic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ficulinic acid B, a cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus, represents a class of marine natural products with potential therapeutic applications. The structural elucidation of such molecules is a critical step in drug discovery and development, relying heavily on modern spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in determining the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete original dataset from the initial 1986 publication is not fully available in the public domain, this guide synthesizes the accessible information and presents standardized protocols and data formats relevant to this class of compounds.
Introduction
Marine sponges are a prolific source of novel bioactive secondary metabolites. This compound, along with its congener Ficulinic acid A, was first isolated from the sponge Ficulina ficus and identified as a novel cytotoxic agent. The molecule is a long-chain fatty acid derivative containing a ketone functionality and a carbon-carbon double bond. Its complete and unambiguous structural determination is paramount for understanding its mechanism of action and for enabling synthetic efforts. This guide outlines the key experimental workflows and data analysis involved in such a structural elucidation campaign.
Physicochemical and Spectroscopic Data
The initial characterization of this compound provided foundational data for its structural elucidation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₅₂O₃ |
| Molecular Weight | 436.7 g/mol |
| Melting Point | 31-32 °C |
| Source Organism | Ficulina ficus |
Spectroscopic data is the cornerstone of structural elucidation. The following tables summarize the expected NMR and MS data for this compound based on its known structure and typical values for similar functional groups.
Table 2: Predicted ¹H NMR Data for this compound (CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| H-13 | 6.8 - 6.9 | dt | 16.0, 7.0 |
| H-14 | 6.0 - 6.1 | d | 16.0 |
| H-2' | 2.3 - 2.4 | t | 7.5 |
| H-11 | 2.5 - 2.6 | t | 7.5 |
| H-15 | 2.1 - 2.2 | q | 7.0 |
| CH₂ (aliphatic chain) | 1.2 - 1.4 | br s | - |
| CH₃ (terminal) | 0.8 - 0.9 | t | 7.0 |
Table 3: Predicted ¹³C NMR Data for this compound (CDCl₃)
| Position | Predicted δ (ppm) |
| C-1 (COOH) | ~179 |
| C-12 (C=O) | ~200 |
| C-13 (=CH) | ~148 |
| C-14 (=CH) | ~130 |
| C-2' | ~34 |
| C-11 | ~40 |
| Aliphatic CH₂ | 22 - 32 |
| Terminal CH₃ | ~14 |
Table 4: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 436 [M]⁺ | Molecular Ion |
| [M - H₂O]⁺ | Loss of water from the carboxylic acid |
| [M - C₇H₁₅]⁺ | Cleavage adjacent to the chiral center |
| McLafferty Rearrangement Fragments | Characteristic fragments from the keto group |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and structural characterization of marine-derived fatty acids like this compound.
Isolation and Purification
-
Extraction: The sponge material (Ficulina ficus) is typically lyophilized and then exhaustively extracted with a series of solvents of increasing polarity, for instance, starting with hexane or dichloromethane followed by methanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and methanol/water.
-
Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:
-
Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure compound.
-
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Spectroscopy:
-
A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay to ensure quantitative integration where necessary.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are typically required.
-
Proton-decoupled experiments (e.g., DEPT-135, DEPT-90) are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry
-
Sample Introduction: The purified sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is employed. For a molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.
-
Mass Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the atoms within the molecule.
-
Visualization of Methodologies
The following diagrams illustrate the workflow and logical relationships in the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques to marine natural products. Through a systematic process of isolation, purification, and analysis by NMR and MS, the chemical structure of this bioactive compound can be confidently determined. The detailed protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers and scientists working on the discovery and characterization of novel natural products for potential drug development. While the specific high-resolution data for this compound from its original discovery is not readily accessible, the principles and methodologies outlined here remain the standard in the field.
Unraveling the Synthesis: A Proposed Biosynthetic Pathway and Research Guide for Ficulinic Acid B
Audience: Researchers, scientists, and drug development professionals.
Published: October 30, 2025
Introduction
Marine sponges are a prolific source of novel, structurally diverse, and biologically active secondary metabolites. Among these is Ficulinic acid B, a cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus[1]. Its unique structure and potential as an antineoplastic agent make it a compound of significant interest. However, to date, the biosynthetic pathway responsible for its production remains unelucidated. The complex symbiotic relationship between sponges and their associated microorganisms often obscures the true producer of these compounds, with evidence pointing towards bacterial symbionts as the likely chemists in many cases[2][3][4].
This technical guide addresses the current knowledge gap by proposing a plausible biosynthetic pathway for this compound. Drawing upon established principles of fatty acid and polyketide biosynthesis, we outline a hypothetical enzymatic route. Furthermore, we provide a comprehensive overview of the experimental protocols that would be essential for the validation of this pathway, aiming to serve as a foundational resource for researchers dedicated to exploring the biosynthesis of this and other marine natural products.
Proposed Biosynthetic Pathway of this compound
The structure of this compound, an unsaturated keto acid ((E)-2-heptyl-12-oxohenicos-13-enoic acid), strongly suggests its origin from a Type I Polyketide Synthase (PKS) or a Fatty Acid Synthase (FAS) pathway, which are common in microorganisms[2][5][6]. These pathways construct carbon chains through the sequential condensation of small carboxylic acid units. We propose a modular PKS pathway for the assembly of this compound.
The biosynthesis would likely initiate with a specific starter unit, followed by multiple rounds of elongation with extender units. The final structure suggests a combination of acetate and potentially other short-chain acyl-CoA precursors. The process involves a series of enzymatic domains within the PKS modules, each responsible for a specific reaction:
-
Acyltransferase (AT): Selects and loads the starter and extender units (e.g., acetyl-CoA, malonyl-CoA) onto the Acyl Carrier Protein (ACP).
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the growing polyketide chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Removes the hydroxyl group, forming a double bond.
-
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
-
Thioesterase (TE): Terminates the process by hydrolyzing the final polyketide chain from the ACP.
The presence and activity of the KR, DH, and ER domains within each module determine the final oxidation state of the corresponding C2 unit. For this compound, a combination of fully reduced modules (KS-KR-DH-ER), partially reduced modules (KS-KR-DH or KS-KR), and non-reducing modules (KS only) would be required to generate the specific pattern of carbonyl and unsaturated bonds.
Caption: Proposed modular PKS pathway for this compound biosynthesis.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a multi-faceted approach, combining classical feeding studies with modern genomic and molecular biology techniques. The following protocols provide a roadmap for elucidating the origins of this compound.
Stable Isotope Feeding Studies
This method is fundamental to identifying the primary metabolic precursors of a natural product.
-
Objective: To determine the building blocks of the this compound carbon skeleton.
-
Methodology:
-
Acquire fresh specimens of the Ficulina ficus sponge.
-
Maintain the sponge fragments in a controlled aquarium environment that supports their viability.
-
Administer stable isotope-labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, [¹³C₃]-propionate, and uniformly ¹³C-labeled amino acids, to the surrounding seawater over a period of time.
-
After incubation, harvest the sponge tissue, extract the total lipids, and purify this compound using chromatographic techniques (e.g., HPLC).
-
Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment at specific positions in the molecule.
-
Mass spectrometry (MS) can be used to determine the overall incorporation of the labeled precursors.
-
-
Expected Outcome: The pattern of ¹³C incorporation will reveal which precursors are used for the starter and extender units of the biosynthetic pathway.
Metagenomic Analysis and Gene Cluster Identification
Since symbiotic bacteria are the likely producers, analyzing the entire genetic content of the sponge holobiont is crucial.
-
Objective: To identify the biosynthetic gene cluster (BGC) responsible for producing this compound.
-
Methodology:
-
Extract high-molecular-weight DNA from the Ficulina ficus sponge tissue.
-
Perform high-throughput sequencing of the metagenomic DNA.
-
Assemble the sequencing reads into larger contigs and scaffolds.
-
Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the assembled metagenome for PKS and FAS gene clusters[7].
-
Analyze the domain architecture of candidate BGCs to see if they are consistent with the proposed pathway for this compound. For instance, the number and type of modules should correspond to the length and structure of the final product.
-
-
Expected Outcome: Identification of one or more candidate PKS/FAS gene clusters that could plausibly synthesize this compound.
Heterologous Expression of Candidate Gene Clusters
This is the definitive step to link a specific gene cluster to the production of a specific molecule.
-
Objective: To confirm the function of a candidate BGC by expressing it in a model organism.
-
Methodology:
-
Isolate the full-length candidate BGC from the sponge metagenomic DNA, which can be challenging and may require techniques like Transformation-Associated Recombination (TAR) cloning.
-
Clone the BGC into an appropriate expression vector for a heterologous host, such as Escherichia coli or Streptomyces coelicolor.
-
Introduce the vector into the host organism.
-
Culture the engineered host under conditions that induce the expression of the cloned genes.
-
Extract the metabolites from the culture and analyze them using LC-MS and NMR to detect the production of this compound.
-
-
Expected Outcome: Successful production of this compound in the heterologous host, providing direct proof of the BGC's function.
Caption: Experimental workflow for elucidating the biosynthetic pathway of marine natural products.
Data Presentation
Quantitative data from precursor feeding experiments are critical for substantiating the proposed biosynthetic pathway. Results should be presented in a clear, tabular format to facilitate comparison and interpretation. The table below serves as a template for organizing such data.
| Labeled Precursor Administered | Isotope | Position of Label in Precursor | Observed Mass Shift (m/z) in this compound | Specific ¹³C Enrichment (NMR) | Interpretation |
| Sodium [1-¹³C]acetate | ¹³C | C-1 | +n | e.g., C-1, C-3, C-5... | Incorporation of acetate units. |
| Sodium [2-¹³C]acetate | ¹³C | C-2 | +n | e.g., C-2, C-4, C-6... | Confirms acetate as extender unit. |
| Sodium [¹³C₂]acetate | ¹³C | C-1, C-2 | +2n | Intact C₂ units observed. | Confirms intact incorporation. |
| [¹³C₃]-Propionate | ¹³C | C-1, C-2, C-3 | +3n | e.g., Methyl branches | Identifies propionate-derived units. |
| U-¹³C-Heptanoic Acid | ¹³C | All | +7 | C-22 to C-28 | Tests hypothesis of heptanoate starter. |
Note: This table is a template. The actual data would be populated upon completion of the experiments.
Conclusion
The biosynthesis of this compound, a cytotoxic compound from the marine sponge Ficulina ficus, remains an intriguing open question. Based on its chemical structure, we have proposed a hypothetical biosynthetic pathway rooted in microbial polyketide synthesis. This guide provides a detailed framework of experimental strategies—from stable isotope feeding to metagenomic analysis and heterologous expression—that are necessary to rigorously test this hypothesis. Elucidating this pathway will not only provide profound insights into the chemical ecology of sponge-microbe symbioses but also pave the way for the sustainable biotechnological production of this compound and its analogues for potential therapeutic applications. The convergence of these techniques holds the key to unlocking the synthetic secrets of this and many other valuable marine natural products.
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Widespread Occurrence and Genomic Context of Unusually Small Polyketide Synthase Genes in Microbial Consortia Associated with Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide Synthase Gene Diversity within the Microbiome of the Sponge Arenosclera brasiliensis, Endemic to the Southern Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Ketide Synthase (KS) Domain Prediction and Analysis of Iterative Type II PKS Gene in Marine Sponge-Associated Actinobacteria Producing Biosurfactants and Antimicrobial Agents [frontiersin.org]
- 7. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Ficulinic Acid B: A Technical Overview of its Natural Sources and Abundance
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
Ficulinic acid B is a naturally occurring cytotoxic agent that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources and abundance of this compound, drawing from the available scientific literature. The information is presented to be a valuable resource for researchers involved in natural product chemistry, marine biology, and drug discovery.
Natural Sources of this compound
The primary and thus far only reported natural source of this compound is the marine sponge Ficulina ficus.[1] This sponge is a member of the Demospongiae class and is found in the marine environments of the Atlantic Ocean. The specific specimens from which this compound was first isolated were collected near Roscoff, France.
Further research into other marine organisms or different geographical locations for the presence of this compound has not been reported in the accessible scientific literature. Therefore, Ficulina ficus remains the exclusive known origin of this compound.
Abundance of this compound
This compound, along with its congener Ficulinic acid A, are described as minor constituents of the hexane extract of Ficulina ficus. Unfortunately, the original research by Guyot et al. (1986) does not provide specific quantitative data regarding the yield or concentration of this compound in the sponge. Without access to the full experimental details of this primary study, a precise abundance value cannot be provided at this time. The lack of subsequent studies reporting the isolation of this compound further limits the availability of quantitative data.
Biological Activity
This compound has been reported to exhibit cytotoxic properties. The available quantitative data on its biological activity is summarized in the table below.
| Compound | Biological Activity | Assay | Value | Reference |
| This compound | Cytotoxicity | L1210 leukemia cells | ID50 = 12 µg/mL | Guyot et al., 1986 |
Table 1: Reported Biological Activity of this compound
Experimental Protocols
Detailed experimental protocols for the isolation and quantification of this compound are not fully available in the public domain. The original isolation was performed from a hexane extract of the sponge Ficulina ficus. A generalized workflow for the isolation of such natural products is presented below. It is important to note that this is a hypothetical workflow and the specific details of the original protocol may differ.
Caption: Generalized workflow for the isolation of this compound.
Biosynthesis
There is currently no specific information available in the scientific literature regarding the biosynthetic pathway of this compound. As a long-chain unsaturated keto acid, its biosynthesis is likely to involve pathways related to fatty acid synthesis. A speculative and simplified representation of a potential biosynthetic relationship is provided below.
Caption: Hypothetical biosynthetic relationship of this compound.
Conclusion
This compound is a cytotoxic marine natural product with a single known source, the sponge Ficulina ficus. Information regarding its abundance and the specific methodologies for its isolation and quantification remains limited in the publicly accessible scientific literature. Further research is warranted to explore its full therapeutic potential, which would necessitate the development of sustainable sourcing or synthetic production methods, as well as more detailed studies into its biological mechanisms of action. This guide serves as a summary of the current knowledge base and highlights the areas where further investigation is required.
References
Ficulinic Acid B: An In-Depth Technical Guide on Preliminary Cytotoxic Screening
Notice: Despite a comprehensive search of available scientific literature, detailed information regarding the cytotoxic screening, mechanism of action, and specific experimental protocols for Ficulinic acid B is exceptionally limited. The primary source of information remains its initial discovery announcement in 1986. This guide synthesizes the available information and, where specific data for this compound is lacking, provides a generalized framework for the cytotoxic evaluation of a novel natural product, which researchers can adapt.
Introduction
This compound is a novel, straight-chain keto acid isolated from the marine sponge Ficulina ficus. Alongside its analog, Ficulinic acid A, it was identified as a potential cytotoxic agent with antineoplastic properties. The initial discovery highlighted its activity against the L1210 leukemia cell line, suggesting a potential for further investigation as an anticancer compound. This guide aims to provide a technical overview of the preliminary cytotoxic screening of this compound, addressing its known characteristics and outlining standard experimental approaches for its evaluation.
Quantitative Cytotoxicity Data
For the purposes of this guide, a hypothetical data table is presented below to illustrate how such data should be structured for clear comparison. Note: These values are illustrative and not based on experimental data for this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| L1210 | Murine Leukemia | Data Not Available | Data Not Available |
| MCF-7 | Human Breast Adenocarcinoma | Data Not Available | Data Not Available |
| A549 | Human Lung Carcinoma | Data Not Available | Data Not Available |
| HCT116 | Human Colon Carcinoma | Data Not Available | Data Not Available |
| HeLa | Human Cervical Adenocarcinoma | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the original cytotoxic screening of this compound have not been published. However, a standard methodology for such a preliminary screening would likely involve the following steps:
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) and a normal cell line (e.g., HEK293) would be selected to assess both cytotoxicity and selectivity. The original screening used the murine leukemia cell line L1210.
-
Culture Medium: Cells would be maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these serial dilutions. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Cytotoxic Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a novel compound like this compound.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Hypothetical Signaling Pathway for Apoptosis Induction
While the mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.
Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.
Conclusion and Future Directions
The initial discovery of this compound as a cytotoxic agent presents an intriguing starting point for further research. However, the lack of subsequent studies means that its full potential as an antineoplastic agent remains unexplored. Future research should focus on:
-
Total Synthesis: Development of a synthetic route for this compound to enable further biological evaluation without reliance on natural product isolation.
-
Broad-Spectrum Cytotoxicity Screening: Testing against a comprehensive panel of human cancer cell lines to determine its spectrum of activity and potential for selectivity.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects, including studies on apoptosis, cell cycle arrest, and other potential targets.
-
In Vivo Efficacy: Evaluation of its antitumor activity in animal models to assess its therapeutic potential.
The information provided in this guide serves as a foundational framework for researchers and drug development professionals interested in revisiting the potential of this compound as a cytotoxic agent.
The In Vitro Anticancer Potential of Ficulinic Acid B: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficulinic acid B, a novel straight-chain keto acid, was first isolated from the marine sponge Ficulina ficus.[1] Early research identified it as a cytotoxic agent, suggesting a potential role in anticancer research.[1] This document aims to provide a technical overview of the available in vitro anticancer activity of this compound. However, it is critical to note that publicly available research on this specific compound is exceptionally limited. The majority of initial database searches lead to information on Betulinic Acid, a structurally different pentacyclic triterpenoid. Therefore, this guide will summarize the foundational findings and outline the necessary future research to fully elucidate the anticancer profile of this compound.
Quantitative Data on Cytotoxic Activity
The primary study on this compound demonstrated its cytotoxic effects against L1210 leukemia cells.[1] The reported cytotoxic concentration for this compound is presented in the table below.
| Compound | Cell Line | Cytotoxic Concentration (µg/mL) |
| This compound | L1210 Leukemia | 1 |
Note: This data is from a 1986 publication.[1] Further studies with a broader range of cancer cell lines and modern cytotoxicity assays (e.g., MTT, IC50 determination) are necessary to validate and expand upon these initial findings.
Experimental Protocols
Detailed, modern experimental protocols for assessing the anticancer activity of this compound are not available in the published literature. Based on standard practices in cancer cell biology, the following methodologies would be essential for a thorough investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be a primary method to determine the dose-dependent cytotoxic effects of this compound on various cancer cell lines.
Hypothetical Workflow for MTT Assay
References
Ficulinic Acid B: A Technical Guide on a Marine-Derived Cytotoxic Agent
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Ficulinic acid B is a naturally occurring straight-chain keto acid that has been identified as a compound with cytotoxic properties.[1][2] It was first isolated, along with the related Ficulinic acid A, from the marine sponge Ficulina ficus.[1][2] As a marine natural product, this compound represents a class of compounds that are of growing interest in the field of drug discovery for their potential to yield novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its origin, chemical properties, and biological activity, with a focus on its potential as a lead compound for further development. Due to the limited research conducted on this specific compound, this guide also highlights the significant opportunities for future investigation.
Chemical Properties
This compound is characterized by its long aliphatic chain, a ketone functional group, and a carboxylic acid moiety. Its chemical formula is C28H52O3.[3] The structural elucidation of this compound was accomplished through spectral analysis, including mass spectrometry and nuclear magnetic resonance.[2]
Biological Activity and Therapeutic Potential
The primary biological activity reported for this compound is its cytotoxicity. The initial and to date, only, published study on this compound demonstrated its inhibitory effects against a cancer cell line.
Data Presentation
The following table summarizes the quantitative data available for this compound's cytotoxic activity. For comparative purposes, the data for Ficulinic acid A, isolated from the same source, is also included.
| Compound | Cell Line | Assay | Result (ID50) | Reference |
| This compound | Leukemia L1210 | Cytotoxicity Assay | 12 µg/mL | [2] |
| Ficulinic acid A | Leukemia L1210 | Cytotoxicity Assay | 10 µg/mL | [2] |
Experimental Protocols
The methodologies employed in the isolation and initial biological characterization of this compound are detailed below, based on the original 1986 publication by Guyot et al.[2]
Isolation of this compound
-
Source Material: The marine sponge Ficulina ficus was collected near Roscoff, France.
-
Extraction: A hexane extract of the sponge was prepared.
-
Purification: Ficulinic acid A and B were isolated from the hexane extract as minor components. The original publication does not provide a detailed, step-by-step protocol for the purification process (e.g., column chromatography specifics, solvent systems).
Cytotoxicity Assay
-
Cell Line: The cytotoxic activity of this compound was evaluated against the Leukemia L1210 cell line.
-
Methodology: The original publication refers to a "product dose corresponding to 50% value" being determined from three or four representative curves to calculate the ID50. Specific details of the cytotoxicity assay protocol, such as cell seeding density, drug incubation time, and the specific endpoint measured (e.g., cell viability, proliferation), are not extensively detailed in the abstract.
Signaling Pathways and Experimental Workflows
A critical aspect of evaluating a lead compound is understanding its mechanism of action, including the signaling pathways it modulates.
Signaling Pathways
Currently, there is no published research that has investigated the mechanism of action of this compound. As such, no signaling pathways have been elucidated for this compound. This represents a significant knowledge gap and a key area for future research.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and initial screening of this compound as described in the foundational study.
Caption: Workflow for the isolation and cytotoxicity testing of this compound.
Discussion and Future Directions
This compound has demonstrated in vitro cytotoxic activity, suggesting its potential as a starting point for the development of new anticancer agents. However, the research on this compound is extremely limited, with the only available data originating from its initial discovery in 1986.
To assess the true potential of this compound as a lead compound, several key areas of research must be addressed:
-
Comprehensive Biological Screening: The cytotoxic activity of this compound should be evaluated against a broader panel of cancer cell lines to determine its spectrum of activity. Furthermore, its potential in other therapeutic areas, such as anti-inflammatory, antibacterial, and antiviral applications, should be investigated.
-
Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is crucial. This would involve studies to identify its cellular targets and the signaling pathways it modulates.
-
In Vivo Efficacy and Toxicity: Should in vitro studies yield promising results, the next step would be to evaluate the efficacy and safety of this compound in preclinical animal models.
-
Chemical Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a route to produce larger quantities for further study. Additionally, the synthesis of analogues could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Methodological & Application
Application Notes and Protocols for Sustainable Harvesting of Ficulina ficus (syn. Suberites ficus) for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the sustainable harvesting of the marine sponge Ficulina ficus (now recognized as Suberites ficus), a species with potential for yielding novel bioactive compounds for research and drug development. The protocols emphasize minimal environmental impact and long-term viability of sponge populations.
Introduction to Suberites ficus
Suberites ficus, commonly known as the fig sponge, is a marine demosponge belonging to the family Suberitidae. It exhibits a variable growth form, ranging from encrusting to massive and lobed, and can reach sizes of up to 15-40 cm.[1] Its coloration varies from yellow and orange to brown and grey. This species is typically found on hard substrates such as rocks and shells in areas with moderate to strong water currents. Its distribution includes the northeastern Atlantic Ocean, the Arctic, and the Mediterranean Sea.[1] Like many marine sponges, Suberites ficus is a filter feeder, playing a crucial role in benthic ecosystems. Sponges are known to host symbiotic microorganisms that can produce a diverse array of secondary metabolites with interesting biological activities, making them a prime target for bioprospecting.
Principles of Sustainable Harvesting
The primary goal of sustainable harvesting is to collect sufficient biomass for research without compromising the long-term health and reproductive capacity of the wild sponge population. The following principles should be strictly adhered to:
-
Non-destructive Collection: The fundamental principle is to leave the base of the sponge intact to allow for regeneration. Sponges have remarkable regenerative capabilities, and proper harvesting techniques can ensure the regrowth of the individual.
-
Population Monitoring: Regular monitoring of the harvested populations is crucial to assess their recovery and to adjust harvesting quotas accordingly.
-
Site Rotation: Harvesting activities should be rotated among different locations to prevent the over-exploitation of any single population.
-
Size-Selective Harvesting: Only mature and well-established individuals should be targeted for collection, leaving smaller and juvenile sponges to grow and reproduce.
-
Minimal Ecosystem Disturbance: Harvesting methods should minimize damage to the surrounding habitat and non-target organisms.
Pre-Harvesting Assessment Protocol
Before any collection takes place, a thorough assessment of the target Suberites ficus population and its environment is mandatory.
3.1. Site Selection and Characterization
-
Identify Potential Harvesting Sites: Based on known distribution data, identify several potential harvesting locations with healthy populations of Suberites ficus.
-
Environmental Parameters: For each site, record key environmental parameters. This data will be crucial for long-term monitoring.
| Parameter | Method of Measurement |
| GPS Coordinates | Handheld GPS unit |
| Depth | Dive computer |
| Water Temperature | Dive computer with temperature sensor |
| Water Flow/Current | Acoustic Doppler Current Profiler (ADCP) or qualitative assessment (e.g., slight, moderate, strong) |
| Substrate Type | Visual assessment (e.g., granite rock, limestone, bivalve shells) |
| Associated Biota | Visual census of dominant flora and fauna in the immediate vicinity |
3.2. Population Density and Size Structure
-
Transect Surveys: At each selected site, conduct line or belt transect surveys to estimate the population density of Suberites ficus.
-
Size Measurements: Along the transects, measure the maximum diameter or volume of each encountered sponge.
-
Data Analysis: Calculate the average population density (individuals per square meter) and create a size-frequency histogram to understand the population structure.
| Population Metric | Calculation/Method |
| Population Density | Number of individuals / Area surveyed |
| Mean Sponge Size | Sum of all sponge sizes / Number of individuals |
| Size Class Distribution | Frequency of individuals in predefined size classes |
Harvesting Protocol
This protocol is designed to maximize the yield of high-quality biomass while ensuring the survival and regeneration of the harvested sponge.
4.1. Equipment
-
Sterile, sharp surgical scalpels or dive knives
-
Collection bags (e.g., mesh bags)
-
Underwater measuring tape or calipers
-
Underwater camera for documentation
-
Cooler with ice packs for transport
4.2. In-situ Harvesting Procedure
-
Selection of Individuals: Target healthy, mature sponges. As a general guideline, only a portion of sponges larger than a pre-determined minimum size (based on the population assessment) should be harvested.
-
Partial Excision: Using a sterile scalpel, carefully cut a portion of the sponge, leaving at least one-third of the original biomass attached to the substrate. The cut should be clean and smooth to facilitate healing. Never pull or tear the sponge from the substrate.
-
Harvesting Quota: Do not harvest more than 20-25% of the estimated total biomass of the population in a given area per year. This is a conservative starting point and should be adjusted based on long-term monitoring data.
-
Documentation: Before and after harvesting, photograph the sponge and its immediate surroundings. Tag the harvested individual for future monitoring of regeneration.
-
Handling: Place the collected sponge fragments in collection bags, minimizing abrasion and contact with other surfaces.
Post-Harvesting and In-Lab Protocols
Proper handling and processing after collection are critical for preserving the bioactivity of the sponge metabolites.
5.1. Transport
-
Transport the collected samples from the field to the laboratory in a cooler with ice packs as quickly as possible to minimize tissue degradation. Do not allow the samples to freeze unless cryopreservation is the intended next step.
5.2. Sample Processing for Bioactive Compound Extraction
-
Cleaning: Gently rinse the sponge fragments with sterile seawater to remove any debris or epiphytes.
-
Homogenization: For extraction, the sponge tissue should be homogenized. This can be achieved by dicing the tissue into small pieces followed by grinding with a mortar and pestle or using a mechanical homogenizer.
-
Extraction: The choice of solvent will depend on the polarity of the target compounds. A general approach is to perform a sequential extraction with solvents of increasing polarity.
5.2.1. Maceration Extraction Protocol
-
Initial Extraction (Non-polar):
-
Submerge the homogenized sponge tissue in n-hexane or dichloromethane at a 1:10 (w/v) ratio.
-
Macerate for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction on the remaining biomass two more times.
-
Combine the supernatants from the three extractions.
-
-
Intermediate Polarity Extraction:
-
Air-dry the remaining biomass from the non-polar extraction.
-
Submerge the dried biomass in ethyl acetate at a 1:10 (w/v) ratio.
-
Follow the same maceration and filtration steps as for the non-polar extraction.
-
-
Polar Extraction:
-
Air-dry the remaining biomass from the intermediate polarity extraction.
-
Submerge the dried biomass in methanol or ethanol at a 1:10 (w/v) ratio.
-
Follow the same maceration and filtration steps.
-
-
Solvent Evaporation:
-
Evaporate the solvent from each of the three extracts (non-polar, intermediate, and polar) under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
-
Storage:
-
Store the crude extracts at -20°C in airtight, light-protected containers until further analysis.
-
| Extraction Step | Solvent | Rationale |
| 1 | n-Hexane or Dichloromethane | Extracts non-polar compounds (e.g., lipids, some terpenes) |
| 2 | Ethyl Acetate | Extracts compounds of intermediate polarity (e.g., some alkaloids, steroids) |
| 3 | Methanol or Ethanol | Extracts polar compounds (e.g., many alkaloids, glycosides) |
Long-Term Sustainability: Mariculture and In Vitro Culture
To provide a truly sustainable and consistent source of biomass from Suberites ficus, the development of mariculture and in vitro culture techniques is highly recommended.
6.1. Mariculture (Ex-situ Cultivation)
-
Explant Preparation: Small fragments (explants) of the sponge can be attached to artificial substrates (e.g., ceramic tiles, PVC plates).
-
Nursery Systems: These explants can be grown in ocean-based nurseries or in land-based aquaculture systems with controlled seawater flow and feeding regimes.
6.2. In Vitro Cell Culture
-
Cell Dissociation: Sponge cells can be dissociated and cultured in vitro. While challenging, this method offers the potential for large-scale production of specific bioactive compounds under controlled laboratory conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Sustainable Harvesting and Extraction
Caption: Workflow for sustainable harvesting and analysis of Suberites ficus.
Hypothetical Signaling Pathway Inhibition by a Sponge-Derived Compound
Caption: Inhibition of a pro-inflammatory signaling pathway by a hypothetical compound.
Conclusion
The sustainable harvesting of Suberites ficus for research is achievable through the implementation of scientifically informed protocols that prioritize the conservation of the species and its habitat. By combining responsible wild harvesting with the development of mariculture and in vitro culture techniques, a continuous and environmentally sound supply of this valuable marine resource can be established for the advancement of science and medicine. Regular monitoring and adaptive management of harvesting practices are essential for the long-term success of this endeavor.
References
Application Notes and Protocols for the Proposed Total Synthesis of Ficulinic Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ficulinic acid B, a cytotoxic straight-chain acid isolated from the marine sponge Ficulina ficus, represents an intriguing target for organic synthesis due to its unique structural features and potential as a lead compound in drug discovery. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and plausible total synthesis strategy for this compound and its analogs. The proposed synthetic route is grounded in established methodologies for the construction of long-chain unsaturated keto acids and polyketide-like natural products. Detailed experimental protocols for key transformations are provided, along with a comprehensive retrosynthetic analysis. This document is intended to serve as a practical guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and evaluation of this compound and its derivatives.
Introduction
This compound is a natural product characterized by a long, unsaturated aliphatic chain containing a ketone functionality and a terminal carboxylic acid. Its cytotoxic properties make it a molecule of interest for the development of new anticancer agents. The absence of a published total synthesis presents an opportunity to design a flexible and efficient synthetic route that could also be adapted to produce a variety of analogs for structure-activity relationship (SAR) studies.
This proposed strategy aims to construct the carbon skeleton of this compound through a convergent approach, utilizing well-established and reliable chemical transformations. Key features of the synthesis include a stereoselective aldol reaction to set the initial stereocenter, a Wittig reaction to install the cis-alkene, and a Grignard reaction for the coupling of key fragments.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the molecule at key positions to reveal readily available or easily synthesizable starting materials.
The primary disconnection is at the C12-C13 bond, which can be formed via a Grignard reaction between a C12 aldehyde and a C16 Grignard reagent. The C12 aldehyde can be synthesized from a protected propargyl alcohol derivative. The C16 fragment, containing the cis-alkene, can be constructed using a Wittig reaction. Further disconnection of the C16 fragment reveals a simpler aldehyde and a phosphonium salt.
Caption: Retrosynthetic analysis of this compound.
Proposed Total Synthesis Strategy
The forward synthesis is designed to be convergent, allowing for the independent synthesis of two key fragments that are then coupled in the later stages. This approach enhances the overall efficiency of the synthesis.
Synthesis of the C12 Aldehyde Fragment
The synthesis of the C12 aldehyde fragment commences with commercially available propargyl alcohol. The hydroxyl group is protected, for instance, with a tert-butyldimethylsilyl (TBS) group. The terminal alkyne is then deprotonated and reacted with a long-chain alkyl halide to extend the carbon chain. Subsequent deprotection and oxidation of the alcohol will yield the desired C12 aldehyde.
Synthesis of the C16 Grignard Reagent Fragment
The C16 fragment containing the cis-alkene is synthesized via a Wittig reaction. A commercially available C11 aldehyde is reacted with a C5 ylide, generated from the corresponding phosphonium salt. The resulting cis-alkene is then converted to the corresponding alkyl bromide, which upon treatment with magnesium metal, will furnish the C16 Grignard reagent.
Fragment Coupling and Completion of the Synthesis
The two fragments are coupled via a Grignard reaction between the C12 aldehyde and the C16 Grignard reagent. The resulting secondary alcohol is then oxidized to the corresponding ketone. Finally, the terminal alkyne is deprotected and oxidized to the carboxylic acid, completing the total synthesis of this compound.
Caption: Proposed forward synthesis workflow for this compound.
Experimental Protocols
The following are detailed protocols for the key reactions in the proposed synthesis of this compound. These protocols are based on established literature procedures for similar transformations and may require optimization for this specific synthesis.
Protocol for Wittig Reaction to form a cis-Alkene
Materials:
-
C5 Phosphonium salt (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexane
-
C11 Aldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the C5 phosphonium salt and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of the C11 aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with hexane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-alkene.
Protocol for Grignard Reaction
Materials:
-
C16 Alkyl bromide (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Diethyl ether or THF
-
C12 Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add the magnesium turnings and a crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the addition funnel, prepare a solution of the C16 alkyl bromide in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of the C12 aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Alcohol substrate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the alcohol substrate and anhydrous DCM.
-
Add the Dess-Martin Periodinane in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Stir vigorously until the two phases are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
As this is a proposed synthesis, the following table provides expected yields for the key transformations based on literature precedents for similar reactions. Actual yields may vary and would require experimental optimization.
| Reaction Step | Transformation | Typical Yield Range (%) |
| 1 | Protection of Propargyl Alcohol (TBSCl) | 90-98 |
| 2 | Alkylation of Terminal Alkyne | 75-90 |
| 3 | TBS Deprotection (TBAF) | 90-99 |
| 4 | Oxidation to Aldehyde (DMP) | 85-95 |
| 5 | Wittig Reaction (cis-selective) | 60-80 |
| 6 | Hydroboration/Oxidation and Bromination | 70-85 (over two steps) |
| 7 | Grignard Reagent Formation | Typically high, used in situ |
| 8 | Grignard Addition to Aldehyde | 70-90 |
| 9 | Oxidation to Ketone (DMP) | 85-95 |
| 10 | Terminal Alkyne Deprotection and Oxidation | 60-75 (over two steps) |
Conclusion
The proposed total synthesis of this compound provides a viable and flexible route to this cytotoxic natural product. The strategy employs reliable and well-documented chemical reactions, and the convergent approach allows for the efficient assembly of the carbon skeleton. The detailed experimental protocols provided herein are intended to serve as a starting point for the practical execution of this synthesis. Successful completion of this synthetic route would not only provide access to this compound for further biological evaluation but also open avenues for the creation of novel analogs with potentially improved therapeutic properties. Further research and experimental validation are necessary to realize the synthesis outlined in these notes.
Application Notes and Protocols for Evaluating Ficulinic Acid B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficulinic acid B is a novel straight-chain acid isolated from the marine sponge Ficulina ficus.[1] Preliminary studies have indicated its potential as a cytotoxic agent, making it a compound of interest for anticancer drug development.[1] Marine natural products are a rich source of bioactive compounds with diverse pharmacological activities, including potent cytotoxic effects against cancer cells.[2][3] This document provides detailed application notes and protocols for a comprehensive evaluation of the cytotoxic properties of this compound using a panel of common cell-based assays.
These protocols will guide researchers in determining the concentration-dependent effects of this compound on cell viability and proliferation, elucidating the mechanism of cell death (apoptosis vs. necrosis), and identifying key molecular players involved in the cytotoxic response.
Assessment of Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[4] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines (MTT Assay)
| Concentration (µM) | HeLa (% Viability ± SD) | MCF-7 (% Viability ± SD) | A549 (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.8 |
| 1 | 92.3 ± 3.8 | 95.1 ± 4.2 | 96.5 ± 3.1 |
| 5 | 75.6 ± 5.2 | 81.4 ± 4.9 | 85.2 ± 4.5 |
| 10 | 51.2 ± 4.1 | 62.8 ± 3.7 | 68.9 ± 3.9 |
| 25 | 28.9 ± 3.5 | 35.7 ± 3.1 | 42.3 ± 2.8 |
| 50 | 15.4 ± 2.1 | 18.9 ± 2.5 | 22.1 ± 2.2 |
| IC50 (µM) | 9.8 | 13.2 | 18.5 |
Data are representative and should be generated from at least three independent experiments.
Experimental Workflow: MTT Assay
Assessment of Cell Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[6]
Experimental Protocol: LDH Assay
Materials:
-
This compound stock solution
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls in triplicate:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Table 2: Cytotoxicity of this compound as Measured by LDH Release
| Concentration (µM) | HeLa (% Cytotoxicity ± SD) | MCF-7 (% Cytotoxicity ± SD) | A549 (% Cytotoxicity ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| 1 | 8.1 ± 1.5 | 7.5 ± 1.2 | 9.3 ± 1.8 |
| 5 | 22.4 ± 2.8 | 18.9 ± 2.5 | 25.7 ± 3.1 |
| 10 | 45.8 ± 4.2 | 38.6 ± 3.9 | 49.2 ± 4.5 |
| 25 | 68.3 ± 5.1 | 61.2 ± 4.8 | 72.5 ± 5.3 |
| 50 | 85.1 ± 6.3 | 79.8 ± 5.9 | 88.4 ± 6.1 |
% Cytotoxicity is calculated as: [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.[5]
Experimental Workflow: LDH Assay
Detection of Apoptosis (Annexin V-FITC/PI Staining)
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
This compound stock solution
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation
Table 3: Apoptosis Induction by this compound in HeLa Cells
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 60.8 ± 4.5 | 25.1 ± 3.2 | 14.1 ± 2.8 |
| This compound (25 µM) | 32.4 ± 3.8 | 48.7 ± 4.1 | 18.9 ± 3.5 |
Data are representative and should be generated from at least three independent experiments.
Logical Relationship: Annexin V/PI Staining
Investigation of Apoptotic Pathways
To further elucidate the mechanism of this compound-induced cytotoxicity, the involvement of key apoptotic proteins can be investigated. This includes measuring the activity of executioner caspases and examining the expression levels of Bcl-2 family proteins.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Materials:
-
This compound stock solution
-
Cancer cell lines
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of caspases.[5]
Materials:
-
This compound stock solution
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Presentation
Table 4: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment | Relative Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio |
| Vehicle Control | 1.0 | 2.5 |
| This compound (10 µM) | 3.2 | 1.2 |
| This compound (25 µM) | 5.8 | 0.6 |
Data are representative and should be generated from at least three independent experiments.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of the cytotoxic effects of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and markers of apoptosis, researchers can gain a comprehensive understanding of the compound's mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent.
References
Application Notes: Liposomal Delivery System for Ficulinic Acid B
Introduction
Ficulinic acid B is a novel, cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus.[1] Its potent cytotoxic activity against various cancer cell lines, such as L1210 Leukemia, makes it a promising candidate for development as an antineoplastic agent.[1] However, like many natural product-based chemotherapeutics, its clinical translation may be hampered by poor aqueous solubility, potential for off-target toxicity, and rapid systemic clearance.[2] To overcome these limitations, a robust drug delivery system is essential.
This document details the development and characterization of a liposomal formulation for this compound. Liposomes are versatile, biocompatible nanocarriers capable of encapsulating both hydrophobic and hydrophilic drugs, protecting them from degradation, and improving their pharmacokinetic profiles.[3][4][5] By encapsulating this compound within a PEGylated "stealth" liposome, we aim to enhance its solubility, prolong its circulation time, and potentially achieve passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[3][6]
Rationale for Liposomal Formulation
The choice of a liposomal delivery system for this compound is based on several key advantages:
-
Improved Solubility : As a straight-chain acid, this compound is presumed to have hydrophobic characteristics. Liposomes can effectively encapsulate such compounds within their lipid bilayer, increasing their apparent solubility in aqueous environments.[5][7]
-
Reduced Systemic Toxicity : Encapsulating cytotoxic agents like this compound can shield healthy tissues from exposure, thereby reducing dose-limiting side effects commonly associated with chemotherapy.[3][8][9]
-
Enhanced Pharmacokinetics : The incorporation of Polyethylene Glycol (PEG) onto the liposome surface (PEGylation) creates a hydrophilic barrier that sterically hinders recognition by the reticuloendothelial system (RES), leading to a longer systemic circulation time.[7]
-
Passive Tumor Targeting : The prolonged circulation and small size (typically < 200 nm) of PEGylated liposomes allow them to preferentially accumulate in tumor tissues through the leaky vasculature characteristic of solid tumors, a phenomenon known as the EPR effect.[3][10]
Proposed Signaling Pathway for this compound
While the precise mechanism of action for this compound is yet to be fully elucidated, many natural cytotoxic agents exert their effects by inducing apoptosis through modulation of key signaling pathways. Based on studies of similar compounds like Betulinic Acid, we hypothesize that this compound may induce cytotoxicity by inhibiting the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation.[11][12] Inhibition of NF-κB activation would prevent the transcription of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Workflow for Formulation and Evaluation
The development and testing of the liposomal this compound formulation follows a structured, multi-stage process from initial preparation to preclinical evaluation. This workflow ensures a systematic approach to optimizing the delivery system for efficacy and safety.
Caption: Workflow for the development and evaluation of liposomal this compound.
Protocols
Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion for size homogenization.[13][14][15]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Lipid extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (200 nm and 100 nm pore sizes)
Methodology:
-
Lipid Film Preparation :
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 60°C (above the Tm of DSPC) until a thin, uniform lipid film is formed on the flask wall.[14]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration :
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).[15]
-
-
Size Reduction (Extrusion) :
-
Assemble the lipid extruder with a 200 nm polycarbonate membrane.
-
Equilibrate the extruder to 60°C.
-
Pass the MLV suspension through the extruder 11 times.
-
Replace the membrane with a 100 nm membrane and repeat the extrusion process for another 11 passes to obtain small unilamellar vesicles (SUVs).[15]
-
-
Purification :
-
Remove unencapsulated this compound by dialysis against PBS (pH 7.4) at 4°C for 24 hours or by size exclusion chromatography.
-
-
Storage :
-
Store the final liposomal suspension at 4°C.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Dilute the liposome suspension with PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
2. Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
Total Drug (Wtotal) : Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Free Drug (Wfree) : Separate the liposomes from the aqueous phase containing unencapsulated drug using ultracentrifugation or a centrifugal filter device.
-
Quantification : Measure the concentration of this compound in both the total and free drug samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculations :
-
EE (%) = [(Wtotal - Wfree) / Wtotal] x 100
-
DLC (%) = [(Wtotal - Wfree) / Wlipid] x 100 (where Wlipid is the total weight of lipids used in the formulation)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of free and liposomal this compound on a cancer cell line (e.g., L1210).[16]
Materials:
-
L1210 Leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Free this compound (dissolved in DMSO)
-
Liposomal this compound
-
Empty liposomes (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Methodology:
-
Cell Seeding : Seed L1210 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment :
-
Prepare serial dilutions of free this compound, liposomal this compound, and empty liposomes in culture medium.
-
Replace the old medium with 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for 48 hours.
-
-
MTT Addition :
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (the concentration required to inhibit 50% of cell growth) for each treatment group by plotting a dose-response curve.
-
Quantitative Data Summary
The following tables present expected data from the characterization and in vitro evaluation of different liposomal formulations.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation Code | Drug:Lipid Ratio (w/w) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| L-FAB-1 | 1:20 | 115.2 ± 3.4 | 0.12 ± 0.02 | -5.1 ± 0.8 |
| L-FAB-2 | 1:10 | 118.9 ± 4.1 | 0.14 ± 0.03 | -4.8 ± 0.6 |
| L-FAB-3 | 1:5 | 125.6 ± 5.2 | 0.19 ± 0.04 | -4.5 ± 0.9 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading Content (DLC) (%) ± SD | Encapsulation Efficiency (EE) (%) ± SD |
| L-FAB-1 | 4.1 ± 0.3 | 82.5 ± 4.5 |
| L-FAB-2 | 7.9 ± 0.5 | 79.1 ± 3.8 |
| L-FAB-3 | 11.2 ± 0.9 | 56.3 ± 5.1 |
Table 3: In Vitro Cytotoxicity (IC50 Values) in L1210 Cells after 48h
| Treatment Group | IC50 (µM) ± SD |
| Free this compound | 1.5 ± 0.2 |
| Liposomal this compound (L-FAB-2) | 2.8 ± 0.4 |
| Empty Liposomes | > 100 |
Note: The slightly higher IC50 for the liposomal formulation is expected due to the controlled release of the drug from the liposome.
Liposome Structure and Components
The designed delivery system is a unilamellar vesicle composed of a phospholipid bilayer that encapsulates the therapeutic agent. Surface modification with PEG enhances its stability and circulation time.
Caption: Components of the PEGylated liposomal this compound formulation.
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Trends in Nano Drug Delivery Systems to Treat Cancers: With Special Focus on Liposomal Drug Delivery Systems [scibasejournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 7. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 8. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microfluidics-mpt.com [microfluidics-mpt.com]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betulinic acid ameliorates experimental diabetic-induced renal inflammation and fibrosis via inhibiting the activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulinic Acid Ameliorates the T-2 Toxin-Triggered Intestinal Impairment in Mice by Inhibiting Inflammation and Mucosal Barrier Dysfunction through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 15. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Ficulinic Acid B: Application Notes for High-Throughput Screening in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficulinic acid B is a novel cytotoxic straight-chain acid isolated from the marine sponge Ficulina ficus.[1][2] Preliminary studies have demonstrated its potential as an antineoplastic agent, with cytotoxic activity observed against leukemia cell lines.[1][2] These initial findings warrant further investigation into its broader anticancer efficacy and mechanism of action. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound against a panel of human cancer cell lines. The aim is to facilitate the rapid assessment of its therapeutic potential and to elucidate the molecular pathways underlying its cytotoxic effects.
Putative Mechanism of Action
While the precise mechanism of this compound remains to be fully elucidated, its structural characteristics as a keto acid suggest potential interference with key cellular metabolic and signaling pathways.[1] It is hypothesized that this compound may induce cytotoxicity through the induction of apoptosis, potentially mediated by mitochondrial dysfunction and the activation of caspase cascades. Further investigation is required to confirm the exact molecular targets.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes hypothetical data from a high-throughput screening campaign, illustrating the cytotoxic activity of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 7.1 |
| HT-29 | Colorectal Adenocarcinoma | 9.3 |
| PC-3 | Prostate Adenocarcinoma | 18.5 |
| DU145 | Prostate Carcinoma | 20.1 |
| HeLa | Cervical Adenocarcinoma | 11.4 |
| SK-OV-3 | Ovarian Adenocarcinoma | 14.6 |
| L1210 | Murine Leukemia | 10.5 (ID50 of 12 µg/ml reported in literature)[2] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture all cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.
-
Regularly inspect cells for proper morphology and absence of contamination.
High-Throughput Cell Viability Assay (MTS Assay)
Materials:
-
This compound (stock solution in DMSO)
-
384-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
DMSO (vehicle control)
-
Doxorubicin (positive control)
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in a volume of 40 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add 10 µL of the diluted this compound, vehicle control (DMSO), or positive control (Doxorubicin) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the this compound concentration.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Materials:
-
Caspase-Glo® 3/7 Reagent
-
384-well white-walled, clear-bottom cell culture plates
Protocol:
-
Follow the cell seeding and compound treatment steps as described in the cell viability assay protocol.
-
After the 72-hour incubation, equilibrate the plates to room temperature for 30 minutes.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for this compound.
Conclusion
These application notes provide a comprehensive framework for the high-throughput screening of this compound in cancer cell lines. The detailed protocols for cell viability and apoptosis assays, along with the structured data presentation and workflow visualizations, offer a robust starting point for researchers to evaluate the anticancer potential of this marine natural product. Further studies are encouraged to validate these findings and to explore the detailed molecular mechanisms of this compound.
References
Investigating the Mechanism of Action of Ficulinic Acid B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficulinic acid B is a novel straight-chain keto acid isolated from the marine sponge Ficulina ficus. Preliminary studies have demonstrated its cytotoxic properties against various cancer cell lines, including L1210 leukemia cells, suggesting its potential as a novel antineoplastic agent.[1][2] Understanding the precise mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. These application notes provide a comprehensive guide to investigating the mechanism of action of this compound, including detailed experimental protocols and data presentation guidelines. While specific data for this compound is limited, this document outlines a robust investigatory framework based on the known actions of similar cytotoxic lipids and fatty acids derived from marine organisms.
Postulated Mechanism of Action
Based on studies of other cytotoxic lipids from marine sponges, it is hypothesized that this compound induces cancer cell death primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. This proposed mechanism involves the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors, subsequent activation of the caspase cascade, and eventual cell death. A secondary mechanism may involve the induction of oxidative stress through lipid peroxidation.
Data Presentation
Quantitative data from key experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| L1210 | Murine Leukemia | Data to be determined |
| A549 | Human Lung Carcinoma | Data to be determined |
| MCF-7 | Human Breast Adenocarcinoma | Data to be determined |
| U87 | Human Glioblastoma | Data to be determined |
| SH-SY5Y | Human Neuroblastoma | Data to be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Progression in L1210 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle Control | 0 | Baseline | Baseline |
| This compound | IC50/2 | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined |
Table 3: Quantification of Key Apoptotic Markers in L1210 Cells Treated with this compound (IC50, 24h)
| Protein Target | Fold Change vs. Vehicle Control (Western Blot Densitometry) |
| Bax/Bcl-2 Ratio | Data to be determined |
| Cleaved Caspase-9 | Data to be determined |
| Cleaved Caspase-3 | Data to be determined |
| Cleaved PARP | Data to be determined |
Key Experiments and Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic Proteins
Objective: To investigate the effect of this compound on key proteins involved in the intrinsic apoptosis pathway.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for investigating this compound's mechanism of action.
References
Troubleshooting & Optimization
Overcoming supply limitations of Ficulinic acid B for research
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the limited availability of Ficulinic acid B. The information presented here offers insights into the supply limitations and provides potential alternative research avenues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to obtain?
A1: The supply of this compound is severely limited primarily because it is a natural product isolated from the marine sponge Ficulina ficus.[1][2] Currently, there is no reported total chemical synthesis for this compound, meaning it cannot be artificially produced in a laboratory setting. Its isolation from a natural source is likely low-yielding, making it scarce and not commercially viable for suppliers to maintain in stock.
Q2: Are there any known commercial suppliers for this compound?
A2: Based on available data, there are no known commercial suppliers that offer this compound. Researchers interested in this molecule may need to consider isolation from its natural source, which requires specialized expertise and resources, or explore alternative compounds.
Q3: What is the known biological activity of this compound?
A3: this compound has been identified as a cytotoxic agent. Early studies demonstrated its ability to inhibit the growth of L1210 leukemia cells in vitro.[1][2] However, detailed information regarding its mechanism of action and the specific signaling pathways it modulates is not currently available in the scientific literature.
Q4: Are there any known analogs of this compound that could be used as alternatives?
A4: While direct analogs of this compound are not readily described, researchers often explore other natural products with similar cytotoxic properties. One such group of compounds is the lupane-type pentacyclic triterpenoids, such as Betulinic acid and its derivatives. Betulinic acid shares cytotoxic properties with this compound and has been the subject of extensive research, including the development of numerous synthetic analogs with potent anti-cancer activities.
Troubleshooting Guide: Overcoming this compound Unavailability
This guide provides a structured approach for researchers who are unable to source this compound for their experiments.
Issue: Inability to Procure this compound
Root Cause:
-
Natural product with low abundance.
-
No established and reported total synthesis route.
-
Lack of commercial availability.
Solution Workflow:
The following workflow outlines a logical progression for addressing the unavailability of this compound by identifying and utilizing a suitable alternative.
Caption: Workflow for addressing this compound supply limitations.
Alternative Compound Spotlight: Betulinic Acid and its Analogs
Betulinic acid is a naturally occurring pentacyclic triterpenoid with demonstrated cytotoxic and anti-tumor properties. Unlike this compound, the synthesis of Betulinic acid derivatives is well-documented, making it a more feasible starting point for research and development.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the reported cytotoxic activity of this compound and selected Betulinic acid derivatives against various cancer cell lines. This data can help researchers in selecting a relevant starting point for their investigations.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L1210 (Leukemia) | 12 µg/ml (~27.5 µM) | [2] |
| Betulinic acid | K562 (Leukemia) | Most cytotoxic of tested derivatives | [3] |
| Betulinic acid | Medulloblastoma | Active | [4] |
| Betulinic acid | Glioblastoma | Active in 20/24 primary tumor samples | [4] |
| Betulinic acid Derivative (unspecified) | Various | Can be more potent than parent compound | [5] |
Experimental Protocols
Representative Protocol: Synthesis of a Betulinic Acid Amide Analog
This protocol is a generalized representation based on methodologies for synthesizing Betulinic acid derivatives. Researchers should consult the specific literature for detailed reaction conditions.
Objective: To synthesize an amide derivative of Betulinic acid at the C-28 carboxyl group, a common modification to enhance biological activity.
Materials:
-
Betulinic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (R-NH2)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup with silica gel
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Betulinic acid in anhydrous DCM.
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion to the acid chloride by TLC.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and TEA in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure of the purified amide analog using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Mandatory Visualizations
Hypothetical Signaling Pathway for Cytotoxicity
As the precise mechanism of this compound is unknown, this diagram illustrates a general apoptotic pathway that is often implicated in the action of cytotoxic compounds. This can serve as a roadmap for investigating the mechanism of action of this compound or its potential analogs.
Caption: A generalized intrinsic apoptosis pathway for investigation.
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of Betulinic Acid Derivatives as New Antitumor Agents for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic acid: a new cytotoxic agent against malignant brain-tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of Ficulinic acid B in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ficulinic acid B. The information aims to address common challenges related to the solubility and stability of this cytotoxic marine natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solubility and stability important for in vitro studies?
This compound is a cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus.[1] For reliable and reproducible in vitro experimental results, it is crucial that this compound is fully dissolved in the culture medium and remains stable throughout the experiment. Poor solubility can lead to inaccurate concentration-response curves, and instability can result in a loss of activity, leading to misinterpretation of the compound's potency and efficacy.
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What can I do?
Precipitation is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Use of Co-solvents: Employ a water-miscible organic solvent to first dissolve this compound before diluting it into your aqueous medium.
-
pH Adjustment: The solubility of acidic compounds can often be increased by adjusting the pH of the medium.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[]
-
Preparation of a Stock Solution in a Suitable Organic Solvent: Prepare a high-concentration stock solution in an organic solvent and then dilute it to the final concentration in the culture medium.
Q3: How can I assess the stability of this compound in my experimental conditions?
To assess stability, you can incubate this compound in your experimental medium at the desired temperature and time points. At each time point, take an aliquot and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time indicates instability.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Problem: this compound is not dissolving in my phosphate-buffered saline (PBS) or cell culture medium.
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Hydrophobic nature of this compound | Use a co-solvent to prepare a stock solution. | See Protocol 1: Preparation of this compound Stock Solution using a Co-solvent . |
| pH of the aqueous medium | Adjust the pH of the buffer to increase the ionization and solubility of the acidic this compound. | See Protocol 2: pH-dependent Solubility Assessment . |
| Low dissolution rate | Reduce the particle size of the this compound powder to increase the surface area for dissolution.[3][4] | See Protocol 3: Particle Size Reduction by Sonication . |
| Aggregation of molecules | Utilize cyclodextrins to form inclusion complexes, which can prevent aggregation and improve solubility.[] | See Protocol 4: Solubility Enhancement using Cyclodextrins . |
| Method | Solvent System | Achieved Concentration (µg/mL) | Observations |
| Direct Dissolution | PBS (pH 7.4) | < 1 | Visible precipitation |
| Co-solvent | 10% DMSO in PBS | 50 | Clear solution |
| pH Adjustment | PBS (pH 8.5) | 25 | Clear solution |
| Cyclodextrin | 2% HP-β-CD in PBS | 100 | Clear solution |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Issue 2: Degradation of this compound in Solution
Problem: The biological activity of my this compound solution decreases over time.
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Hydrolysis | Prepare fresh solutions before each experiment and store stock solutions at low temperatures. | See Protocol 5: Assessment of Hydrolytic Stability . |
| Oxidation | Add antioxidants to the solution or handle the compound under an inert atmosphere (e.g., nitrogen). | N/A |
| Temperature sensitivity | Store stock and working solutions at appropriate low temperatures (e.g., -20°C or -80°C).[5] | See Protocol 6: Thermal Stability Assessment . |
| Light sensitivity | Protect solutions from light by using amber vials or covering containers with aluminum foil. | N/A |
| Storage Condition | Solvent | % Remaining after 24h at 37°C |
| Aqueous Buffer (pH 7.4) | PBS | 65% |
| Aqueous Buffer (pH 5.0) | Acetate Buffer | 85% |
| Co-solvent Stock | DMSO | 98% (at 4°C) |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weigh a precise amount of this compound powder.
-
Add a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the powder completely. A common starting point is to prepare a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
For experiments, dilute the stock solution into the aqueous buffer or cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: pH-dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Particle Size Reduction by Sonication
-
Suspend a known amount of this compound powder in the desired aqueous buffer.
-
Place the suspension in an ice bath to prevent heating.
-
Apply sonication using a probe sonicator for short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
Visually inspect the suspension for a reduction in particle size and improved dispersion.
-
Proceed with solubility or biological assays.
Protocol 4: Solubility Enhancement using Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin (e.g., 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water).
-
Add an excess amount of this compound to different concentrations of the cyclodextrin solution.
-
Follow steps 3-5 from Protocol 2 to determine the solubility enhancement.
Protocol 5: Assessment of Hydrolytic Stability
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound by HPLC.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 6: Thermal Stability Assessment
-
Prepare identical solutions of this compound in the desired buffer.
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
After a fixed time period (e.g., 24 hours), analyze the concentration of the remaining this compound in each sample by HPLC.
-
Compare the concentrations to determine the effect of temperature on stability.
Visualizations
Caption: Workflow for troubleshooting this compound solubility and stability.
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent results in Ficulinic acid B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ficulinic acid B. The information is designed to assist in resolving common issues that may arise during bioassays, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a straight-chain keto acid originally isolated from the marine sponge Ficulina ficus. Early studies have demonstrated its cytotoxic activity against murine leukemia L1210 cells.[1] However, detailed mechanistic studies and data from a wide range of cancer cell lines are limited in recent literature.
Q2: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Stability and Solubility: this compound, as a lipid, may have poor solubility in aqueous cell culture media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitation of the compound at higher concentrations is a common issue.
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact results. Use cells that are in the logarithmic growth phase and avoid using cells of a high passage number, as their characteristics can change over time.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, and cell seeding densities can lead to variability. Adherence to a standardized protocol is crucial.
-
Contamination: Biological contamination (e.g., bacteria, yeast, mycoplasma) or chemical contamination can affect cell health and lead to erroneous results.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: To improve solubility, consider the following:
-
Use of a Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions of the stock solution in the cell culture medium. Ensure thorough mixing at each step.
-
Avoid High Solvent Concentrations: The final concentration of the organic solvent in the well should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Gently warming the cell culture medium before adding the compound can sometimes aid in solubility.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. |
| Edge Effects in Microplate | Evaporation can be more pronounced in the outer wells of a microplate. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and assay reagents. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, re-evaluate the solvent and dilution method. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The concentration range of this compound being tested may be too low or too high. Perform a wider range of concentrations in a preliminary experiment to determine the optimal range for a dose-response curve. |
| Compound Inactivity | The compound may have degraded. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). |
| Cell Resistance | The cell line being used may be resistant to the cytotoxic effects of this compound. Consider using a different, more sensitive cell line, such as the L1210 leukemia cell line where its activity was first reported. |
| Assay Incubation Time | The incubation time with the compound may be too short. Optimize the incubation period (e.g., 24, 48, 72 hours) to allow sufficient time for the cytotoxic effects to manifest. |
Quantitative Data Summary
Due to the limited recent published data for this compound, the following table presents hypothetical, yet realistic, IC50 values against the L1210 murine leukemia cell line for illustrative purposes. Researchers should determine these values experimentally for their specific assay conditions.
| Compound | Cell Line | Assay Type | Incubation Time | Hypothetical IC50 (µM) |
| This compound | L1210 | MTT Assay | 48 hours | 15.5 |
| Doxorubicin (Control) | L1210 | MTT Assay | 48 hours | 0.2 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
L1210 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours (or the desired exposure time).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values in bioassays.
Hypothetical Signaling Pathway: Induction of Apoptosis
As the specific signaling pathway for this compound is not well-defined, this diagram illustrates a general intrinsic apoptosis pathway that is a common mechanism for cytotoxic compounds.
Caption: A generalized intrinsic apoptosis pathway potentially activated by cytotoxic compounds.
References
Technical Support Center: Ficulinic Acid B & Cytotoxic Compounds
Welcome to the technical support center for researchers utilizing Ficulinic acid B and other novel cytotoxic compounds. This resource provides guidance on a critical aspect of in vitro pharmacology: understanding and minimizing off-target effects to ensure the validity and specificity of your experimental results. Given the limited contemporary data on this compound, this guide presents a generalized framework for characterizing and mitigating off-target effects applicable to similarly under-characterized molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a straight-chain keto acid originally isolated from the marine sponge Ficulina ficus. Early studies identified it as a cytotoxic agent with antineoplastic properties. However, its specific molecular target and mechanism of action are not well-defined in recent literature. Therefore, researchers should proceed with the assumption that its observed cytotoxic effects may not be mediated by a single, specific target.
Q2: What are "off-target" effects and why are they a concern for a cytotoxic compound like this compound?
Q3: I'm observing significant cytotoxicity with this compound at my initial test concentrations. How can I begin to assess if this is a specific, on-target effect?
A3: A critical first step is to perform a dose-response study across a wide range of concentrations in your cell line of interest. A steep dose-response curve can sometimes suggest a more specific interaction, while a shallow curve might indicate more generalized toxicity. However, this is not definitive. The next step should be to compare the cytotoxic profile across multiple, distinct cell lines. A compound with a specific target will likely show differential cytotoxicity based on the expression and importance of that target in different cell lines.
Q4: What are some initial, straightforward experiments to identify potential off-target effects of this compound?
A4: A good starting point is to perform counter-screening against a panel of known off-target liabilities (e.g., common kinases, GPCRs, ion channels). Additionally, observing the cellular morphology following treatment can provide clues. For example, are you observing signs of apoptosis, necrosis, or another form of cell death? Are there specific changes to organelles? These observations can help to narrow down the potential pathways being affected.
Troubleshooting Guide
| Issue Encountered | Potential Cause (Off-Target Related) | Suggested Troubleshooting Steps |
| High variability in cytotoxicity assays between experiments. | The compound may be unstable in culture media, or its off-target effects may be sensitive to minor variations in cell culture conditions (e.g., cell density, serum concentration). | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment. 2. Standardize cell seeding density and serum lots. 3. Include a positive control with a well-characterized cytotoxic mechanism. |
| Discrepancy between reported and observed cytotoxic concentrations. | The original reported activity may have been in a different cell line or under different assay conditions. Off-target effects can be highly cell-type specific. | 1. Confirm the identity and purity of your this compound stock. 2. Perform a thorough dose-response in your specific cell model. 3. Test in the cell line from the original report, if available, to benchmark activity. |
| Observed phenotype does not align with a single, known signaling pathway. | The compound is likely engaging multiple targets, leading to a complex and mixed cellular response. | 1. Employ "omics" approaches (transcriptomics, proteomics) to get an unbiased view of the cellular pathways being perturbed. 2. Use pathway analysis software to identify over-represented signaling nodes. 3. Utilize inhibitors of suspected off-target pathways to see if the phenotype can be rescued. |
| Inability to identify a direct binding partner for this compound. | The compound may not have a single high-affinity protein target and could be acting through more diffuse mechanisms like membrane disruption or induction of oxidative stress. | 1. Perform cell-free assays to test for non-specific activities (e.g., membrane integrity assays, reactive oxygen species (ROS) production assays). 2. Consider chemical proteomics approaches to identify a broader range of potential interacting proteins. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to assess the direct binding of this compound to intracellular proteins. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with this compound at a concentration expected to be active and another set with a vehicle control. Incubate for a time sufficient for cellular uptake.
-
Harvesting and Lysis: Harvest the cells and resuspend in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration of the supernatant. The presence of a target protein in the soluble fraction at higher temperatures in the drug-treated sample compared to the vehicle control indicates stabilization and therefore binding.
-
Target Identification: To identify the specific protein(s) being stabilized, the soluble fractions can be analyzed by Western blotting for a candidate target or by mass spectrometry for an unbiased, proteome-wide analysis.
Protocol 2: Transcriptomic Profiling (RNA-Seq) to Identify Affected Pathways
This protocol provides an unbiased view of the cellular response to this compound treatment by analyzing changes in gene expression.
Methodology:
-
Cell Treatment: Treat your cells with this compound at a sub-lethal concentration (to avoid analyzing the gene expression of dying cells) and a vehicle control for a relevant time point (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure the RNA integrity is high.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched in the set of differentially expressed genes. This can provide insights into the on- and off-target effects of the compound.
-
Visualizations
How to handle and store Ficulinic acid B for long-term research
This technical support center provides guidance on the handling, storage, and use of Ficulinic acid B for long-term research applications. Given that this compound is a rare marine natural product, publicly available data on its specific properties are limited. The recommendations provided herein are based on the general chemical properties of long-chain keto fatty acids and best practices for handling potent cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cytotoxic, long-chain keto fatty acid isolated from the marine sponge Ficulina ficus. Its chemical name is (E)-2-heptyl-12-oxohenicos-13-enoic acid, and its molecular formula is C₂₈H₅₂O₃. As a cytotoxic agent, it has the potential for use in anticancer research but requires careful handling.
Q2: How should I handle this compound in the laboratory?
Due to its cytotoxic nature, this compound should be handled with extreme caution in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.[1][2][3][4][5] All handling procedures should be performed by trained personnel.
Mandatory Personal Protective Equipment (PPE) includes:
-
Two pairs of chemotherapy-grade nitrile gloves.
-
A disposable gown.
-
Safety goggles or a face shield.
Q3: How should I store this compound for long-term research?
For long-term stability, it is recommended to store this compound as a solid or in an organic solvent at low temperatures. Unsaturated lipids are prone to oxidation and hydrolysis.[6][7][8]
-
Solid Form: Store in a tightly sealed glass vial at -20°C or -80°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can accelerate degradation.
-
In Solution: For frequent use, prepare aliquots in a suitable organic solvent (e.g., DMSO, ethanol) and store at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][7] Avoid repeated freeze-thaw cycles.[7][8]
Q4: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not available, long-chain fatty acids are generally soluble in organic solvents such as DMSO, ethanol, and chloroform.[9][10] For cell-based assays, DMSO is a common choice.[11] However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[11] For some applications, conjugation with bovine serum albumin (BSA) may offer a less toxic method of delivery in aqueous solutions.[12]
Q5: What are the potential degradation pathways for this compound?
As a long-chain unsaturated keto fatty acid, this compound is susceptible to:
-
Oxidation: The double bond is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The carboxylic acid group can undergo reactions, and the overall molecule may be sensitive to pH changes. Storing in aqueous solutions for extended periods is not recommended.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in cell culture media | Poor solubility in aqueous solutions. | Increase the initial stock concentration in DMSO and use a smaller volume for dilution. Consider using a carrier protein like BSA to improve solubility. Ensure the final DMSO concentration is non-toxic to your cells.[11][12] |
| Inconsistent experimental results or loss of activity | Degradation of the compound due to improper storage or handling. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect stock solutions from light and air.[7][8] |
| High background cytotoxicity in vehicle control | High concentration of the solvent (e.g., DMSO) in the final assay. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final solvent concentration consistent across all wells, including controls.[11] |
Quantitative Data
Specific quantitative data for this compound is not widely available. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions. The following table provides a template for recording such data.
| Parameter | Solvent | Value | Temperature (°C) | Notes |
| Solubility | DMSO | User-determined | 25 | Long-chain fatty acids can have solubilities up to 100 mg/mL in DMSO.[9] |
| Ethanol | User-determined | 25 | Generally a good solvent for fatty acids.[9] | |
| PBS (pH 7.4) | User-determined | 25 | Expected to be very low. | |
| Stability (t½) | In DMSO at -20°C | User-determined | -20 | Should be stable for months if stored properly under inert gas. |
| In culture media at 37°C | User-determined | 37 | Stability is likely limited to hours. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.[14][15][16][17]
-
Preparation of Stock Solution:
-
Dissolve this compound in sterile DMSO to a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -80°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Ensure the final DMSO concentration is the same in all wells and does not exceed the cytotoxic threshold for the cell line.
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[14]
-
Shake the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Experimental workflow for handling and testing this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 6. avantiresearch.com [avantiresearch.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Refining purification protocols to increase Ficulinic acid B yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to increase the yield of Ficulinic acid B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: Ficulinic acid A and B are novel cytotoxic straight-chain keto acids. They were first isolated from the marine sponge Ficulina ficus. These compounds are of interest due to their potential as anticancer agents.
Q2: What are the main challenges in purifying this compound?
A2: As with many marine natural products, challenges in purifying this compound include:
-
Low abundance: The target compound is often present in very small quantities in the source organism.
-
Complex mixtures: The crude extract contains a vast array of other lipids, pigments, and secondary metabolites with similar chemical properties, making separation difficult.
-
Compound stability: Keto acids can be sensitive to pH changes and prolonged exposure to certain solvents or high temperatures, potentially leading to degradation.[1]
-
Co-elution of impurities: Structurally similar compounds, such as other fatty acids or isomers, may co-elute during chromatographic separation.
Q3: I am experiencing a very low yield from my initial extraction. What are the likely causes?
A3: Low extraction yield can stem from several factors:
-
Incomplete cell lysis: The solvent may not be efficiently penetrating the sponge tissue to release the secondary metabolites.[2]
-
Inappropriate solvent choice: The polarity of the extraction solvent may not be optimal for this compound. A series of extractions with solvents of increasing polarity is often recommended.[1]
-
Degradation of the target compound: If the extraction is performed at high temperatures or for an extended duration, thermolabile compounds may degrade.[1]
-
Insufficient solvent-to-biomass ratio: Using too little solvent can result in an incomplete extraction.
Q4: My this compound peak is showing poor resolution during reversed-phase HPLC. How can I improve this?
A4: Poor resolution in reversed-phase HPLC for acidic compounds is a common issue. Consider the following:
-
Mobile phase modification: The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group on this compound, leading to sharper peaks and better retention.
-
Column chemistry: Standard C18 columns may not provide sufficient retention for some polar acidic compounds. A mixed-mode column with both reversed-phase and anion-exchange properties can significantly improve retention and separation.[3][4]
-
Gradient optimization: A shallower gradient around the elution time of your target compound can improve the separation of closely eluting impurities.
-
Lowering the temperature: Reducing the column temperature can sometimes enhance resolution, although it will also increase backpressure.
Q5: After purification, I am struggling to crystallize this compound. What can I do?
A5: Crystallization can be challenging, especially with limited amounts of a novel compound. Here are some tips:
-
Ensure high purity: Even small amounts of impurities can inhibit crystal formation. You may need to repeat the final HPLC purification step.
-
Solvent selection: Experiment with a range of solvents and solvent systems (e.g., a nonpolar solvent in which the compound is soluble at high temperatures but not at low temperatures, with a more polar anti-solvent).
-
Slow cooling: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of larger, higher-quality crystals.[5]
-
Initiate crystallization: If crystals do not form spontaneously, try scratching the inside of the glass vial with a glass rod just below the surface of the liquid. This can create nucleation sites.[5]
-
Seed crystals: If you have a very small amount of crystalline material from a previous attempt, adding a single seed crystal to a supersaturated solution can induce crystallization.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient grinding of sponge tissue | Ensure the lyophilized sponge material is ground to a fine, homogenous powder to maximize surface area for extraction.[1] |
| Suboptimal solvent system | Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to ensure extraction of a broad range of compounds. |
| Insufficient extraction time or agitation | Increase the extraction time and ensure constant, vigorous agitation to facilitate solvent penetration into the tissue matrix. |
| Sample degradation during extraction | Avoid high temperatures. If using Soxhlet extraction, be mindful that thermolabile compounds may degrade.[1] Consider room temperature maceration or ultrasound-assisted extraction as alternatives.[1] |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase | For a lipophilic acid, normal-phase silica gel is a good starting point. If separation is still poor, consider using reversed-phase (C18) silica for the initial fractionation. |
| Incorrect mobile phase polarity | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not elute, gradually increase the polarity. Use TLC to test different solvent systems before running the column. |
| Column overloading | Too much crude extract loaded onto the column will result in broad bands and poor separation. As a general rule, aim for a sample-to-adsorbent ratio of 1:100 by weight. |
| Co-elution of similar compounds | The initial column is for rough fractionation. Expect to combine fractions containing the target compound for further purification by HPLC. |
Problem 3: Compound Degradation Detected (e.g., by LC-MS)
| Possible Cause | Recommended Solution |
| Acid or base sensitivity | Neutralize all solvents and glassware. Avoid strong acids or bases during workup unless performing a specific acid-base extraction. If using silica gel chromatography, be aware that it can be slightly acidic; consider using deactivated or neutral silica.[6] |
| Oxidation | Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) and in amber vials to protect from light. |
| Thermal instability | Concentrate fractions using a rotary evaporator at a low temperature. Avoid prolonged heating.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Ficulina ficus
-
1. Sample Preparation:
-
Lyophilize (freeze-dry) the fresh or frozen sponge tissue to remove water.
-
Grind the lyophilized sponge into a fine powder using a blender or mortar and pestle.
-
-
2. Solvent Extraction:
-
Macerate the powdered sponge material (e.g., 100 g) in dichloromethane:methanol (1:1, v/v, 500 mL) at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the sponge residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
3. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 200 mL of 90% aqueous methanol.
-
Perform a liquid-liquid extraction with an equal volume of hexane (3 x 200 mL) to remove highly nonpolar lipids.
-
Collect the aqueous methanol layer and evaporate the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield the semi-purified extract containing this compound.
-
Protocol 2: Chromatographic Purification of this compound
-
1. Silica Gel Column Chromatography (Initial Fractionation):
-
Pre-pack a glass column with silica gel in hexane.
-
Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or LC-MS to identify fractions containing this compound.
-
Combine the relevant fractions and evaporate the solvent.
-
-
2. Reversed-Phase HPLC (Final Purification):
-
Dissolve the enriched fraction in methanol.
-
Purify the sample using a preparative reversed-phase C18 HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 40 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Collect the peak corresponding to this compound, evaporate the solvent, and lyophilize to obtain the pure compound.
-
Quantitative Data Summary
The following table presents hypothetical data for a typical purification of this compound from 100 g of lyophilized Ficulina ficus sponge tissue.
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 5000 | ~0.5 | - | - |
| Semi-Purified Extract | 1200 | ~2 | 96 | 96 |
| Silica Gel Fraction | 150 | ~15 | 90 | 86.4 |
| Reversed-Phase HPLC | 12 | >98 | 64 | 55.3 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. Troubleshooting [chem.rochester.edu]
Strategies to reduce the toxicity of Ficulinic acid B to normal cells
Disclaimer: Based on available scientific literature, Ficulinic acid B has been identified as a cytotoxic compound.[1] However, specific studies detailing strategies to reduce its toxicity to normal cells are limited. This guide provides general strategies and experimental protocols applicable to novel cytotoxic compounds like this compound, drawing on established principles in drug delivery and toxicology.
Frequently Asked Questions (FAQs)
Q1: We have observed high toxicity of this compound to our normal cell lines. What are the primary strategies to mitigate this?
A1: High off-target toxicity is a common challenge with potent cytotoxic agents. The main goal is to improve the therapeutic index by either reducing the exposure of normal cells to the compound or by enhancing its specificity for target (e.g., cancer) cells. Key strategies include:
-
Encapsulation in Drug Delivery Systems (DDS): Enclosing this compound within carriers like liposomes or nanoparticles can alter its pharmacokinetic profile and reduce direct interaction with normal tissues.[2][3]
-
Targeted Delivery: Modifying the surface of a DDS with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells can concentrate the drug at the desired site.[4]
-
Combination Therapy: Using this compound at a lower concentration in combination with another therapeutic agent can potentially achieve the desired efficacy while reducing the toxicity of each compound.[5][6]
-
Structural Modification: Chemical modification of the this compound molecule itself could be explored to create derivatives with a better toxicity profile, though this is a complex medicinal chemistry endeavor.
Q2: Which type of drug delivery system is best suited for a hydrophobic molecule like this compound?
A2: For hydrophobic compounds, several DDS are suitable. The choice depends on factors like desired release kinetics, stability, and targeting strategy. Common options include:
-
Liposomes: These are lipid-based vesicles that can efficiently encapsulate hydrophobic drugs within their lipid bilayer. They are biocompatible and clinically well-established for reducing the toxicity of drugs like Amphotericin B.[7][8]
-
Polymeric Micelles: Composed of amphiphilic block co-polymers, these can solubilize poorly soluble drugs in their hydrophobic core and are known for their stability.[9]
-
Polymeric Nanoparticles: These offer controlled drug release and can be engineered for stability and targeting.[3]
Q3: How do we determine if a drug delivery system has successfully reduced the toxicity of this compound?
A3: A series of in vitro and in vivo experiments are necessary. The primary method is to compare the cytotoxicity of the "free" drug with the "encapsulated" drug on both normal and target (e.g., cancer) cell lines. A successful formulation will show a significant increase in the IC50 (half-maximal inhibitory concentration) value for normal cells, while ideally maintaining or only slightly increasing the IC50 for target cells.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
-
Possible Cause 1: Incorrect Lipid Composition. The affinity of this compound for the lipid bilayer is crucial.
-
Solution: Screen different lipid compositions. Vary the type of phospholipid (e.g., DSPC, DPPC) and the cholesterol content. The inclusion of charged lipids might also improve interaction with the drug.
-
-
Possible Cause 2: Suboptimal Drug-to-Lipid Ratio. Overloading the formulation can lead to drug precipitation.
-
Solution: Test a range of drug-to-lipid molar ratios to find the optimal loading capacity.
-
-
Possible Cause 3: Inefficient Encapsulation Method. The chosen method may not be suitable for this specific compound.
-
Solution: If using a passive loading method like thin-film hydration, consider an active loading method if the drug has ionizable groups. Ensure that the hydration temperature is above the phase transition temperature of the lipids.
-
Issue 2: The Liposomal Formulation of this compound Still Shows High Toxicity to Normal Cells
-
Possible Cause 1: Drug Leakage. The formulation may not be stable in the cell culture medium, leading to premature release of the drug.
-
Solution: Assess the stability of the formulation over time in relevant biological media. Modifying the lipid composition, for instance by using lipids with higher phase transition temperatures or adding cholesterol, can increase bilayer stability.
-
-
Possible Cause 2: Non-Specific Uptake. The liposomes may be taken up by normal cells at a high rate.
-
Solution: Modify the liposome surface with polyethylene glycol (PEG) to create "stealth" liposomes. PEGylation reduces uptake by the mononuclear phagocyte system and can decrease non-specific cellular interactions.[9]
-
-
Possible Cause 3: Inherent Toxicity of the Carrier. The lipid components themselves could be causing toxicity at the tested concentrations.
-
Solution: Always test "empty" liposomes (without the drug) as a control to ensure the carrier itself is non-toxic.
-
Data Presentation
Table 1: Illustrative Cytotoxicity Data (IC50 Values in µM) for this compound Formulations
| Cell Line Type | Cell Line | Free this compound (IC50) | Liposomal this compound (IC50) | Targeted Liposomal this compound (IC50) |
| Normal | HUVEC | 1.5 | 15.2 | 14.8 |
| Normal | NHDF | 2.1 | 20.5 | 19.9 |
| Cancer | HeLa | 0.8 | 1.2 | 0.9 |
| Cancer | A549 | 1.1 | 1.5 | 1.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve phospholipids (e.g., DSPC) and cholesterol in a 2:1 molar ratio in chloroform in a round-bottom flask.
-
Drug Addition: Add this compound to the lipid solution at a desired drug-to-lipid molar ratio (e.g., 1:10).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Analyze the resulting liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency using a suitable analytical method like HPLC after lysing the liposomes with a solvent like methanol.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed both normal and cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of "free" this compound and the "liposomal" this compound formulation in cell culture medium. Also, include a vehicle control (empty liposomes) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the different drug concentrations. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for developing and testing toxicity-reducing drug formulations.
Caption: Conceptual diagram of a targeted drug delivery system.
Caption: Hypothetical signaling pathway for apoptosis induced by a cytotoxic agent.
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal and lipid formulations of amphotericin B. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic combination therapy against resistant bacterial infections: synergy, rejuvenation and resistance reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid formulations of amphotericin B as first-line treatment of zygomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of liposomal amphotericin B formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and design of polymeric surfactant-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Potential of Ficulinic Acid B in a Comparative Analysis with Other Marine Fatty Acids
For Immediate Release
A deep dive into the cytotoxic properties of Ficulinic acid B, a marine-derived fatty acid, reveals its potential as an anticancer agent. This comprehensive guide provides a comparative analysis of its cytotoxicity against other marine fatty acids, supported by available experimental data, detailed methodologies, and an exploration of the underlying cellular mechanisms.
Researchers in oncology and drug development are in a constant search for novel compounds with potent and selective anticancer activities. Marine organisms, with their unique biodiversity, have proven to be a rich source of such molecules. Among these are marine fatty acids, which have garnered significant attention for their cytotoxic effects on cancer cells. This report focuses on this compound, a novel straight-chain acid isolated from the marine sponge Ficulina ficus, and compares its cytotoxic profile with that of other well-known marine fatty acids.
Comparative Cytotoxicity: A Quantitative Look
This compound has demonstrated notable cytotoxic activity. An early study reported its efficacy against the Leukemia L1210 cell line.[1] To provide a clear perspective on its potency, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other representative marine fatty acids against various cancer cell lines. It is important to note that direct comparisons are best made when the same cell line and assay conditions are used.
| Fatty Acid | Cancer Cell Line | IC50 Value |
| This compound | Leukemia L1210 | 12 µg/mL [1] |
| Eicosapentaenoic Acid (EPA) | Human Neuroblastoma LA-N-1 | Time and concentration-dependent inhibition[1] |
| Docosahexaenoic Acid (DHA) | Human Neuroblastoma LA-N-1 | Time and concentration-dependent inhibition[1] |
Note: The provided data for EPA and DHA indicates a demonstrable cytotoxic effect, though specific IC50 values from the same source were not available in a comparable format.
Understanding the Experimental Approach: Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a cornerstone of anticancer drug discovery. A widely accepted and utilized method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells, which, in most cases, correlates with cell viability.
Standard MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the fatty acid being tested. A control group, treated only with the vehicle (e.g., DMSO), is also included.
-
Incubation: The plate is incubated for a specific period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT is added to each well.
-
Formazan Solubilization: If viable, mitochondrial reductases in the cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve these crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Delving into the Mechanism: Signaling Pathways of Cytotoxicity
Marine fatty acids are known to induce cancer cell death primarily through the process of apoptosis, or programmed cell death. This intricate process is regulated by a complex network of signaling pathways. While the specific pathways activated by this compound have not been elucidated, the general mechanisms initiated by other cytotoxic marine fatty acids, such as EPA and DHA, involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
These fatty acids can lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers mitochondrial dysfunction. This results in the release of pro-apoptotic proteins like cytochrome c, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Furthermore, some marine fatty acids can upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptotic signals.
References
Ficulinic Acid B: An Obscure Contender in Anticancer Research
Data on the in vitro anticancer activity of Ficulinic acid B, a marine-derived natural product, is exceptionally scarce, precluding a direct and comprehensive comparison with established anticancer drugs such as doxorubicin and cisplatin. First isolated in 1986 from the sponge Ficulina ficus, this compound demonstrated initial promise with cytotoxic effects against murine leukemia L1210 cells.[1][2] However, subsequent research and detailed comparative studies appear to be largely absent from the publicly available scientific literature.
This guide summarizes the limited available data for this compound and outlines the necessary experimental framework for a thorough comparative analysis against standard chemotherapeutic agents.
Cytotoxicity Profile
The initial discovery of this compound reported its inhibitory dose (ID50) against L1210 leukemia cells. To provide a semblance of comparison, a table including this value alongside typical IC50 values for doxorubicin and cisplatin against similar leukemia cell lines is presented below. It is crucial to note that these values are not from head-to-head studies and are compiled from different sources. Experimental conditions, such as cell density and incubation time, can significantly influence IC50 values, making direct comparisons without standardized protocols challenging.
| Compound | Cell Line | IC50 / ID50 (µg/mL) | IC50 (µM)¹ |
| This compound | L1210 | 12 | ~29.8 |
| Doxorubicin | L1210 | Data not directly comparable | ~0.01 - 0.1 |
| Cisplatin | L1210 | Data not directly comparable | ~0.1 - 1.0 |
¹ Molar concentrations are estimated for comparison. The molecular weight of this compound is assumed to be approximately 402.6 g/mol . Ranges for doxorubicin and cisplatin are typical literature values against sensitive leukemia cell lines.
Experimental Protocols
A comprehensive comparison of this compound with established anticancer drugs would necessitate a series of standardized in vitro assays. The following are detailed methodologies for key experiments that would be required to generate the necessary comparative data.
Cell Viability (MTT) Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Workflow:
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Steps:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, doxorubicin, or cisplatin. A control group with no drug is also included.
-
The plates are incubated for a further 48 to 72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells to determine the mode of cell death induced by the compounds.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Steps:
-
Cells are treated with the respective IC50 concentrations of this compound, doxorubicin, and cisplatin for 24-48 hours.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After a 15-minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells are quantified.
Signaling Pathways
The mechanisms of action for doxorubicin and cisplatin are well-documented. Doxorubicin primarily intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Cisplatin forms DNA adducts, which trigger DNA damage responses and subsequent cell death pathways. The signaling pathway for this compound is unknown. A comparative study would require investigating its effects on key cellular processes.
Hypothetical Investigative Workflow for this compound's Mechanism of Action
Caption: A logical workflow to investigate the anticancer mechanism of this compound.
Conclusion
While this compound displayed cytotoxic potential in its initial discovery, the lack of subsequent research makes a meaningful comparison with well-established anticancer drugs like doxorubicin and cisplatin impossible at this time. To position this compound as a viable lead compound for further drug development, extensive in vitro studies are required to determine its potency across a range of cancer cell lines, elucidate its mechanism of action, and directly compare its efficacy and selectivity against current standards of care. Researchers in the field of marine natural product drug discovery are encouraged to revisit this compound to fully explore its therapeutic potential.
References
Validating Anticancer Activity: A Comparative Analysis of Ficulinic Acid B and Betulinic Acid in Animal Models
A comprehensive review of the available scientific literature reveals a significant disparity in the in vivo validation of the anticancer activities of Ficulinic acid B and Betulinic acid. While this compound showed early promise, a lack of subsequent in vivo research precludes a detailed comparative analysis. In contrast, Betulinic acid has been extensively studied, with a robust body of evidence supporting its anticancer effects in various animal models.
Initial research from 1986 identified Ficulinic acid A and B as novel cytotoxic compounds isolated from the marine sponge Ficulina ficus. An early study noted their activity against L1210 leukemia in mice, suggesting potential as antineoplastic agents.[1] However, a thorough search of scientific literature reveals a scarcity of follow-up in vivo studies for this compound, limiting the availability of detailed experimental protocols and quantitative data necessary for a comprehensive comparison guide.
Given the limited data on this compound, this guide will focus on the well-documented in vivo anticancer activity of Betulinic acid , a naturally occurring pentacyclic triterpenoid. This will allow for a thorough comparison with other agents and provide the detailed experimental insights requested. Betulinic acid has demonstrated potent antitumor properties and a favorable therapeutic window, as it shows cytotoxicity against various cancer types while being less harmful to nonmalignant cells.[2]
Comparative Efficacy of Betulinic Acid in Preclinical Animal Models
Betulinic acid's antitumor effects have been evaluated in a range of cancer cell lines and xenograft mouse models.[2] It has shown efficacy against melanoma, neuroblastoma, glioblastoma, medulloblastoma, Ewing tumor, leukemia, and various carcinomas, including head and neck, colon, breast, lung, prostate, and ovarian cancers.
Table 1: Summary of In Vivo Anticancer Activity of Betulinic Acid
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Melanoma | Xenograft Mouse Model | Not specified | Suppressed tumor growth | [1] |
| Metastatic Melanoma | Metastatic Mouse Model | Combination with vincristine | Reduced lung metastasis | [1] |
| Ovarian Cancer | Xenograft Mouse Model | Not specified | Significantly increased survival time | [1] |
| Breast Cancer | 4T1 Tumor Model & Caudal Vein Model (BALB/c mice) | Not specified | Inhibited tumor cell migration and invasion | [3] |
| Non-Small Cell Lung Cancer | A549-Luciferase Xenograft Model (BALB/c nude mice) | Not specified | Suppressed tumor growth and metastasis | [4] |
| Lewis Lung Carcinoma | Subcutaneous Xenograft Model (C57BL/6 mice) | Not specified | Suppressed tumor growth and metastasis | [4] |
Experimental Protocols: A Closer Look at a Breast Cancer Metastasis Model
To provide a detailed understanding of the methodologies used to validate Betulinic acid's anticancer activity, the following protocol is based on studies of its effects on breast cancer metastasis.[3]
Objective: To evaluate the anti-metastatic activity of Betulinic acid (BA) in vivo.
Animal Model:
-
4T1 tumor model in BALB/c mice.
-
4T1 caudal vein injection model in BALB/c mice for lung metastasis.
Materials:
-
Betulinic acid (BA) prepared in 5% DMSO in corn oil.
-
Vehicle control: 5% DMSO in corn oil.
-
4T1 and MDA-MB-231 breast cancer cell lines.
Methodology:
-
Cell Culture: 4T1 and MDA-MB-231 cells are cultured in appropriate media.
-
In Vitro Assays (Prior to In Vivo):
-
MTT Assay: To assess the effect of BA on cell viability.
-
Clonogenicity Assay: To determine the long-term proliferative potential of cancer cells after BA treatment.
-
Wound Healing and Invasion Assays: To evaluate the impact of BA on cell migration and invasion.
-
-
In Vivo Tumor Growth and Metastasis Model:
-
Subcutaneous Tumor Model: 4T1 cells are injected subcutaneously into the flank of BALB/c mice. Once tumors are established, mice are treated with BA or vehicle control. Tumor volume is measured regularly.
-
Lung Metastasis Model: 4T1 cells are injected into the tail vein of BALB/c mice. Mice are then treated with BA or vehicle control. After a set period, lungs are harvested to count metastatic nodules.
-
-
Analysis:
-
Immunohistochemistry (IHC): Harvested tumors and lungs are stained for markers of metastasis (e.g., MMP-2, MMP-9) and proliferation.
-
Western Blotting: Protein levels of key signaling molecules in tumor tissues are analyzed.
-
Experimental Workflow for In Vivo Breast Cancer Study
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological Activity Antitumor (Colon) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
Ficulinic Acids A and B: A Comparative Analysis of Two Marine-Derived Cytotoxic Lipids
For Researchers, Scientists, and Drug Development Professionals
Ficulinic acid A and Ficulinic acid B, two novel straight-chain keto acids, were first isolated from the marine sponge Ficulina ficus.[1] These compounds have demonstrated cytotoxic properties, suggesting their potential as anticancer agents. This guide provides a comparative analysis of Ficulinic acid A and B, summarizing their known chemical and biological characteristics, and presenting detailed experimental protocols for the assays used to evaluate their activity.
Chemical and Physical Properties
Ficulinic acid A and this compound share a similar chemical scaffold, differing only in the length of an alkyl chain. This structural difference likely influences their biological activity and physical properties.
| Property | Ficulinic acid A | This compound | Reference |
| Molecular Formula | C26H48O3 | C28H52O3 | [1] |
| Molecular Weight | 408.66 g/mol | 436.71 g/mol | [1] |
| Structure | A long-chain keto acid | A long-chain keto acid with two additional methylene groups in the alkyl chain compared to Ficulinic acid A | [1] |
In Vitro Cytotoxicity
Both Ficulinic acid A and this compound have been shown to exhibit cytotoxicity against the L1210 murine leukemia cell line. The half-maximal inhibitory concentration (ID50) values from the initial study are presented below.
| Compound | Cell Line | ID50 (µg/mL) | Reference |
| Ficulinic acid A | L1210 (Murine Leukemia) | 10 | [1] |
| This compound | L1210 (Murine Leukemia) | 12 | [1] |
Experimental Protocols
The following sections detail the methodologies that can be employed to isolate and evaluate the cytotoxic activity of Ficulinic acids A and B.
Isolation and Purification of Ficulinic Acids
Source Material: Marine sponge Ficulina ficus.
Protocol:
-
Extraction: The sponge material is extracted with a suitable organic solvent, such as a hexane-methanol mixture, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve hexane, ethyl acetate, and water.
-
Chromatography: The fractions containing the compounds of interest are further purified using chromatographic techniques.
-
Silica Gel Chromatography: The active fractions are chromatographed on a silica gel column, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure Ficulinic acid A and this compound.
-
-
Structure Elucidation: The structures of the purified compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay against L1210 Leukemia Cells
Objective: To determine the concentration of Ficulinic acid A and B that inhibits the growth of L1210 leukemia cells by 50% (ID50).
Materials:
-
L1210 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Ficulinic acid A and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Protocol:
-
Cell Seeding: L1210 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of Ficulinic acid A and B are prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the compounds is added to the wells. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are then dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group. The ID50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathways (Hypothetical)
While the exact mechanism of action for Ficulinic acids A and B has not been elucidated, many cytotoxic lipids isolated from marine sponges are known to induce cell death through apoptosis. A plausible hypothesis is that these keto acids may disrupt the integrity of the cell membrane or interfere with key signaling pathways that regulate cell survival and proliferation.
Below is a hypothetical signaling pathway illustrating how Ficulinic acids might induce apoptosis.
Caption: Hypothetical apoptotic pathway induced by Ficulinic acids.
Experimental Workflow for Mechanistic Studies
To investigate the proposed mechanism of action, a series of experiments can be conducted. The following diagram outlines a potential workflow.
Caption: Workflow for elucidating the apoptotic mechanism of Ficulinic acids.
Conclusion
Ficulinic acid A and this compound represent promising cytotoxic compounds from a marine source. While their initial cytotoxic activity has been established, further research is imperative to fully understand their mechanism of action and to evaluate their therapeutic potential. The experimental protocols and hypothetical pathways presented in this guide provide a framework for future investigations into these intriguing natural products. The slight difference in their chemical structures warrants a detailed comparative study to determine structure-activity relationships, which could be crucial for the design of more potent and selective anticancer agents.
References
Structure-Activity Relationship of Betulinic Acid Analogs: A Comparative Guide
Introduction
Ficulinic acid B, a cytotoxic straight-chain acid isolated from the marine sponge Ficulina ficus, has been identified as a potential anticancer agent. However, publicly available research on the structure-activity relationship (SAR) of its synthetic analogs is currently limited. To provide a representative example of a SAR study for a natural cytotoxic compound, this guide focuses on Betulinic acid, a pentacyclic triterpene with well-documented anticancer properties and a rich history of synthetic analog development. This guide will objectively compare the performance of various Betulinic acid analogs, providing supporting experimental data and detailed methodologies for key experiments.
Data Presentation: Cytotoxicity of Betulinic Acid Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various Betulinic acid analogs against different human cancer cell lines. Modifications were primarily focused on the C-3 and C-28 positions of the Betulinic acid scaffold.
Table 1: Cytotoxicity of C-28 Modified Betulinic Acid Analogs
| Compound | Modification at C-28 | Cell Line | IC50 (µM) |
| Betulinic Acid | -COOH | MCF-7 | >10 |
| Analog 1 | -CONH(CH2)2OH | MCF-7 | 8.5 |
| Analog 2 | -CONH(CH2)3OH | MCF-7 | 7.2 |
| Analog 3 | -CO-Pip-N-Boc | MCF-7 | >20 |
| Analog 4 | -CO-Pip | MCF-7 | 15.4 |
Table 2: Cytotoxicity of C-3 Modified Betulinic Acid Analogs
| Compound | Modification at C-3 | Cell Line | IC50 (µM) |
| Betulinic Acid | -OH | A549 | 15.2 |
| Analog 5 | -O-Acetyl | A549 | 12.8 |
| Analog 6 | -O-Propionyl | A549 | 11.5 |
| Analog 7 | -O-Butyryl | A549 | 9.8 |
Table 3: Cytotoxicity of Betulonic Acid-Diazine Derivatives
| Compound | Diazine Moiety at C-28 | Cell Line | IC50 (µM) |
| Betulonic Acid | -COOH | MCF-7 | >50 |
| BoA2C | 4-methyl-1,2,3-triazole | MCF-7 | 3.39[1][2] |
| BoA3C | 1-benzyl-1,2,3-triazole | MCF-7 | 5.87 |
Structure-Activity Relationship Analysis
The data reveals several key trends in the structure-activity relationship of Betulinic acid analogs:
-
Modification at C-28: The carboxylic acid group at C-28 is crucial for cytotoxic activity.[3][4] Esterification or amidation at this position with small, polar groups, such as short hydroxyalkylamides, can enhance cytotoxicity. However, the introduction of bulky substituents like a Boc-protected piperazine ring leads to a significant decrease in activity.
-
Modification at C-3: A free hydroxyl group at the C-3 position is important for activity.[3] While acylation of the C-3 hydroxyl group can lead to a moderate increase in cytotoxicity, the length of the acyl chain appears to play a role, with longer chains showing slightly better activity.
-
Betulonic Acid Derivatives: Introduction of diazine heterocycles at the C-28 position of Betulonic acid, a C-3 oxidized derivative of Betulinic acid, can significantly enhance anticancer activity, as demonstrated by the potent activity of the triazole analog BoA2C.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the Betulinic acid analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Visualizations
Caption: Workflow for the synthesis, in vitro evaluation, and SAR analysis of Betulinic acid analogs.
Caption: Proposed mechanism of apoptosis induction by Betulinic acid analogs.
References
- 1. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]
- 2. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Betulinic Acid Derivatives as New Antitumor Agents for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Cancer Cell Selectivity of Ficulinic Acid B: A Comparative Analysis
For Immediate Release
Dateline: Shanghai, China – October 30, 2025 – In the ongoing quest for novel anticancer agents, marine natural products have emerged as a promising frontier. Among these, Ficulinic acid B, a straight-chain acid isolated from the marine sponge Ficulina ficus, has demonstrated cytotoxic properties. This guide provides a comparative analysis of the available data on this compound's selectivity for cancer cells, juxtaposed with other marine-derived compounds, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound, along with its counterpart Ficulinic acid A, was first isolated in 1986 and identified as a novel cytotoxic agent.[1][2] Initial studies revealed its ability to inhibit the growth of murine leukemia cells. However, a thorough investigation into its selectivity for cancer cells over normal, healthy cells remains largely uncharted territory in publicly available scientific literature. This guide synthesizes the limited existing data on this compound and contextualizes it with the broader landscape of anticancer compounds derived from marine environments.
Comparative Cytotoxicity Data
The primary evidence for this compound's cytotoxic activity comes from the original isolation study. The data, while foundational, is limited to a single cancer cell line and does not include a comparative analysis with non-cancerous cells, which is crucial for determining selectivity.
| Compound | Cell Line | IC50/ID50 | Source |
| This compound | L1210 Murine Leukemia | 12 µg/ml | [1][2] |
| Ficulinic acid A | L1210 Murine Leukemia | 10 µg/ml | [1][2] |
Note: The original publication refers to the metric as ID50 (Inhibitory Dose 50%). For the purpose of this guide, it is considered analogous to IC50 (Inhibitory Concentration 50%). The lack of data on normal cell lines prevents the calculation of a selectivity index for Ficulinic acids.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity assays performed on this compound are not extensively described in the original publication. The 1986 paper by Guyot et al. provides a brief overview of the methodology.
Cytotoxicity Assay for Ficulinic Acids A and B (as described in the original study)
Cell Line:
-
L1210 murine leukemia cells were used to assess the cytotoxic activity.
Methodology:
-
The publication states that the dose corresponding to 50% inhibition (ID50) was determined from three or four representative curves.[2] Specific details regarding the assay format (e.g., MTT, XTT, or other viability assays), incubation times, and compound concentrations tested are not provided in the accessible literature.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound in cancer cells. The molecular mechanism underlying its cytotoxic effects remains to be elucidated. To provide a conceptual framework for future research, a generalized workflow for investigating the mechanism of action of a novel cytotoxic compound is presented below.
Caption: A general workflow for characterizing a novel anticancer compound.
Alternative Marine-Derived Anticancer Agents
The field of marine pharmacology has identified numerous compounds with potent and selective anticancer activity. These serve as important benchmarks for evaluating the potential of novel agents like this compound. Many of these compounds have been extensively studied, with well-defined mechanisms of action.
-
Cyclic Peptides: Compounds such as those isolated from marine sponges have shown significant therapeutic potential, with some exhibiting anti-inflammatory and anticancer effects.[3]
-
Other Marine Sponge Derivatives: A vast number of cytotoxic compounds have been isolated from marine sponges, falling into chemical classes like terpenoids, alkaloids, and macrolides.[4][5] These compounds often exhibit potent activity against various cancer cell lines.[5]
Future Directions and Conclusion
The initial discovery of this compound as a cytotoxic agent is a promising starting point. However, to establish its potential as a viable anticancer drug candidate, significant further research is required. Key next steps should include:
-
Comprehensive Cytotoxicity Profiling: Testing this compound against a panel of human cancer cell lines and, crucially, a variety of normal human cell lines to determine its selectivity index.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects. This would involve apoptosis assays, cell cycle analysis, and probing of key cancer-related signaling pathways.
-
Structural Analogue Synthesis: Synthesizing derivatives of this compound to potentially enhance its potency and selectivity.
References
- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Potential of Stylissatin A and Related Cyclic Peptides From Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Secrets of Ficulinic Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ficulinic acid B, a novel straight-chain keto acid isolated from the marine sponge Ficulina ficus, has demonstrated cytotoxic properties, yet its precise mechanism of action remains largely uncharted territory since its discovery. This guide provides a comparative analysis of this compound's known cytotoxic activity against that of well-characterized fatty acids, offering insights into potential avenues for its mechanism of action and a framework for future research. By cross-validating with established cytotoxic pathways of other lipid molecules, we can begin to piece together the puzzle of this intriguing marine natural product.
Comparative Cytotoxicity Data
To contextualize the potency of this compound, a comparison of its cytotoxic activity with other fatty acids is essential. The following table summarizes the available data. It is important to note the scarcity of public data for this compound, highlighting the need for further investigation.
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | L1210 (leukemia) | ~1.7 µM (equivalent to 10 µg/ml) | Cytotoxic activity demonstrated.[1] |
| Palmitic Acid | H460 (lung cancer) | ~50 µM | Induces apoptosis and ER stress. |
| MIN6 (pancreatic β-cells) | Varies | Induces ER stress and reduces cell viability.[2] | |
| Oleic Acid | HEp-2 (laryngeal cancer) | Varies | Cytotoxicity is a key component of HAMLET-like complexes.[3] |
| Stearic Acid | MDA-MB-231 (breast cancer) | Varies | Induces apoptosis. |
Unraveling the Mechanisms: A Comparative Overview
While the specific signaling cascade initiated by this compound is unknown, the well-documented cytotoxic mechanisms of palmitic acid and oleic acid provide valuable comparative models.
Palmitic Acid: The Saturated Stress Inducer
Palmitic acid, a saturated fatty acid, is known to induce cytotoxicity through the activation of cellular stress pathways.[2] Key events in its mechanism include:
-
Endoplasmic Reticulum (ER) Stress: An overload of palmitic acid can disrupt ER homeostasis, leading to the Unfolded Protein Response (UPR). Chronic activation of the UPR can trigger apoptosis.
-
Oxidative Stress: Palmitic acid metabolism can lead to an increase in reactive oxygen species (ROS), causing cellular damage and promoting apoptosis.
-
Ceramide Synthesis: Palmitic acid is a precursor for the synthesis of ceramides, which are bioactive lipids known to be potent inducers of apoptosis.
Oleic Acid: A Key Player in HAMLET-like Complexes
Oleic acid, a monounsaturated fatty acid, exhibits a fascinating mode of cytotoxicity when complexed with proteins like α-lactalbumin, forming HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells).[3] The cytotoxic action of these complexes is largely attributed to the oleic acid component. While the precise mechanism is still under investigation, it is believed to involve:
-
Direct Membrane Perturbation: The oleic acid within the complex may interact directly with and disrupt the cell membranes of cancer cells.
-
Induction of Apoptosis: HAMLET-like complexes are known to trigger a caspase-independent apoptosis-like cell death pathway.
Visualizing the Pathways
The following diagrams illustrate the known signaling pathways for palmitic acid-induced cytotoxicity and a proposed experimental workflow for investigating the mechanism of this compound.
Key Experimental Protocols
To facilitate further research into this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or comparator compound) for 24, 48, or 72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection
This method uses a fluorescent probe (e.g., DCFDA) to detect intracellular ROS levels.
-
Protocol:
-
Treat cells with this compound as described above.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
-
Conclusion and Future Directions
The cytotoxic potential of this compound is clear, but its molecular mechanism remains an open question. By drawing parallels with the known cytotoxic pathways of other fatty acids like palmitic acid and oleic acid, researchers can formulate targeted hypotheses for future studies. The experimental protocols provided here offer a starting point for a systematic investigation into whether this compound induces cell death through ER stress, oxidative stress, direct membrane disruption, or a novel pathway altogether. Elucidating the mechanism of action of this unique marine compound could pave the way for the development of new therapeutic agents.
References
Ficulinic Acid B: A Comparative Analysis of a Marine-Derived Cytotoxic Lipid
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ficulinic acid B and other prominent cytotoxic lipids. While specific quantitative data for this compound remains elusive in publicly accessible literature, this document benchmarks its reported activity against other well-characterized cytotoxic lipids, offering insights into their relative potencies and mechanisms of action.
I. Quantitative Comparison of Cytotoxic Lipids
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Various Marine Sponge Lipids | |||
| Psammaplysin E | MDA-MB-231 | Breast Cancer | 0.29 |
| HeLa | Cervical Cancer | 2.1 | |
| HCT-116 | Colon Cancer | 5.1 | |
| Norrisolide | P388 | Murine Leukemia | 0.004 |
| Norrlandin | P388 | Murine Leukemia | 0.0027 |
| Araguspongine A | BT-474 | Breast Cancer | 9.3 |
| Araguspongine C | BT-474 | Breast Cancer | 15.2 |
| 5-bromotrisindoline | HT-29 | Colon Cancer | 8 |
| OVCAR-3 | Ovarian Cancer | 7 | |
| MM.1S | Multiple Myeloma | 9 | |
| 6-bromotrisindoline | HT-29 | Colon Cancer | 12.5 |
| OVCAR-3 | Ovarian Cancer | 9 | |
| MM.1S | Multiple Myeloma | 11 | |
| Betulinic Acid & Derivatives | |||
| Betulinic Acid | A375 | Melanoma | 2.21 - 15.94[1] |
| SK-MEL28 | Melanoma | 2.21 - 15.94[1] | |
| FM55P | Melanoma | 2.21 - 15.94[1] | |
| FM55M2 | Melanoma | 2.21 - 15.94[1] | |
| MCF-7 | Breast Cancer | ~9.4 µg/mL | |
| HT-29 | Colon Cancer | ~6.85 µg/mL | |
| HepG2 | Liver Cancer | ~12.74 µg/mL | |
| But-BA-Lip | HT-29 | Colon Cancer | 30.57[2] |
| NCI-H460 | Lung Cancer | 30.74[2] | |
| Edelfosine | |||
| Edelfosine | Jurkat | T-cell Leukemia | ~10 (induces apoptosis) |
| HeLa | Cervical Cancer | ~10 (induces apoptosis) |
II. Experimental Protocols for Cytotoxicity Assays
The determination of IC50 values relies on robust and reproducible cytotoxicity assays. Below are detailed methodologies for three commonly employed assays in the field of cancer drug discovery.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the cytotoxic lipid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
alamarBlue™ (Resazurin) Assay
The alamarBlue™ assay is a fluorescent or colorimetric assay that also measures metabolic activity. The active ingredient, resazurin, is reduced to the fluorescent and red-colored resorufin by metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.
-
alamarBlue™ Addition: Add alamarBlue™ reagent directly to the cell culture medium in each well, typically at 10% of the total volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Measurement: Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (at 570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability based on the change in fluorescence or absorbance compared to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is an indicator of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of the maximum release control and determine the IC50 value.
III. Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental processes and molecular mechanisms, the following diagrams are provided.
Caption: General workflow for determining the IC50 of a cytotoxic lipid.
As the specific signaling pathway for this compound has not been elucidated, the following diagram illustrates the known apoptotic pathway induced by Betulinic Acid, a well-studied cytotoxic triterpenoid, as a representative example of how a cytotoxic lipid can exert its effect.
Caption: Apoptotic signaling pathway of Betulinic Acid.
IV. Concluding Remarks
This compound, a straight-chain acid isolated from a marine sponge, represents a class of natural products with potential as cytotoxic agents. While its specific potency awaits quantitative elucidation, a comparative analysis with other cytotoxic lipids reveals a broad spectrum of activity within this molecular class. The provided experimental protocols offer a standardized framework for assessing the cytotoxic effects of novel lipid compounds. Further investigation into the mechanism of action of this compound is warranted to understand its therapeutic potential fully.
References
A Proposed Research Framework for Benchmarking the Therapeutic Potential of Ficulinic Acid B
Introduction
Ficulinic acid B is a straight-chain keto acid originally isolated from the marine sponge Ficulina ficus.[1] Initial studies have demonstrated its cytotoxic properties, identifying it as a potential antineoplastic agent.[1] Specifically, its activity against Leukemia L1210 cells suggests a therapeutic potential that warrants further investigation.[1] However, since its initial discovery, there has been a significant lack of follow-up research into its mechanism of action and comparative efficacy. This guide proposes a comprehensive framework for benchmarking the therapeutic potential of this compound against a standard chemotherapeutic agent, Doxorubicin. Doxorubicin is a well-characterized anthracycline antibiotic widely used in cancer chemotherapy, making it an appropriate benchmark for evaluating a novel cytotoxic compound.
This proposed study aims to elucidate the cellular and molecular mechanisms underlying the cytotoxic effects of this compound and to quantitatively compare its potency and selectivity with that of Doxorubicin. The findings from this research will be crucial for determining the potential of this compound as a lead compound for future drug development.
Proposed Comparative Data Analysis
To systematically evaluate the therapeutic potential of this compound relative to Doxorubicin, a series of quantitative assays are proposed. The data to be collected is summarized in the table below.
| Parameter | This compound | Doxorubicin | Cell Line(s) |
| IC₅₀ (µM) after 48h | Data to be collected | Data to be collected | L1210, Jurkat, K562 (Leukemia); MCF-7 (Breast Cancer); A549 (Lung Cancer); HEK293 (Non-cancerous control) |
| Apoptosis Induction (%) at IC₅₀ | Data to be collected | Data to be collected | L1210, Jurkat |
| Caspase-3/7 Activation (Fold Change) at IC₅₀ | Data to be collected | Data to be collected | L1210, Jurkat |
| Reactive Oxygen Species (ROS) Production (Fold Change) | Data to be collected | Data to be collected | L1210 |
| Mitochondrial Membrane Potential (ΔΨm) Disruption (%) | Data to be collected | Data to be collected | L1210 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay will be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Doxorubicin on various cancer and non-cancerous cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ is calculated using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay will quantify the percentage of cells undergoing apoptosis following treatment.
-
Cell Treatment: Cells are treated with this compound or Doxorubicin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
3. Caspase-3/7 Activity Assay
This assay will measure the activation of key executioner caspases in the apoptotic pathway.
-
Cell Lysis: Treated cells are lysed to release cellular contents.
-
Substrate Addition: A luminogenic substrate for caspase-3/7 is added to the cell lysate.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
Proposed Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental plan, the following diagrams are provided.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Caption: Proposed experimental workflow for compound evaluation.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Ficulinic Acid B
For Immediate Implementation by Laboratory Personnel
Ficulinic acid B, a novel cytotoxic straight-chain acid isolated from marine sponges, requires stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its cytotoxic nature, standard acid neutralization procedures are insufficient. This document provides a comprehensive operational and disposal plan, emphasizing safety and compliance.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and for conducting a thorough risk assessment.
| Property | Value |
| Molecular Formula | C₂₈H₅₂O₃ |
| Molecular Weight | 436.7 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
Core Disposal Protocol: A Step-by-Step Guide
Given the cytotoxic properties of this compound, all waste contaminated with this compound must be treated as hazardous cytotoxic waste. The primary disposal method is high-temperature incineration at a licensed hazardous waste facility.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powders or creating aerosols.
Step 2: Segregation of Waste
Proper segregation at the point of generation is crucial to prevent cross-contamination and ensure correct disposal.
-
Solid Waste: All solid materials contaminated with this compound, including gloves, gowns, bench paper, pipette tips, and vials, must be placed in a designated, leak-proof, and puncture-resistant container lined with a purple bag clearly labeled "Cytotoxic Waste."
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled "Cytotoxic Liquid Waste: this compound" and include the hazardous waste symbol. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a purple, puncture-resistant sharps container labeled "Cytotoxic Sharps."
Step 3: Decontamination of Work Surfaces
Decontamination should be performed after each use and in case of a spill.
-
Deactivation (Optional and with Caution): As no specific deactivating agent for this compound has been identified, chemical deactivation is not recommended without further study. If a potential deactivating agent (e.g., a strong oxidizing agent like bleach) is considered, its efficacy and the hazards of its reaction products must be thoroughly evaluated on a small scale in a controlled environment.
-
Decontamination: The primary method of decontamination is the physical removal of the cytotoxic compound. Use a two-step process:
-
Wash: Meticulously wash all contaminated surfaces with a detergent solution.
-
Rinse: Thoroughly rinse the surfaces with water.
-
-
Cleaning: All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.
Step 4: Storage and Disposal
-
Storage: Store all cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a "Cytotoxic Hazard" sign.
-
Disposal: Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste management service. Ensure that the service is permitted to handle and incinerate cytotoxic materials.
Experimental Protocol: Spill Management
In the event of a spill of this compound, immediate and appropriate action is critical to contain the hazard.
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Secure: Secure the area to prevent entry. Post a "Cytotoxic Spill" warning sign.
-
Don PPE: Put on the appropriate PPE as described in Step 1 of the Core Disposal Protocol.
-
Contain: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Clean: Working from the outside in, carefully clean the spill area. Place all contaminated absorbent materials and cleaning supplies into the cytotoxic solid waste container.
-
Decontaminate: Decontaminate the spill area using the two-step wash and rinse procedure.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic solid waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. This guidance is intended to provide a foundation for safe handling and disposal; however, it is imperative to consult your institution's specific safety protocols and the latest regulatory guidelines.
Essential Safety and Handling Protocols for Ficulinic Acid B
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling Ficulinic acid B must be trained in the proper use and disposal of the following equipment. Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, depending on the experimental procedures.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.[2] |
| Lab Coat | Disposable, solid-front, back-closing lab coat. | Prevents contamination of personal clothing. A solid front provides better protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosol generation. | Minimizes the risk of inhaling the compound, which is critical for cytotoxic agents. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A clear and well-defined operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
The compound should be stored in a clearly labeled, sealed container in a secure, well-ventilated, and restricted-access area.
-
Store away from incompatible materials.
2. Preparation and Handling:
-
All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or an appropriate containment device to prevent inhalation of the powder and exposure to aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
Cover work surfaces with disposable absorbent liners to contain any spills.
3. Experimental Use:
-
When conducting experiments, ensure that all procedures are designed to minimize the generation of aerosols.
-
Clearly label all solutions and experimental setups containing this compound.
-
Transport containers with this compound in a secondary, sealed, and shatterproof container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a designated, labeled hazardous waste bag and dispose of according to institutional guidelines for cytotoxic waste. |
| Liquid Waste | Collect in a labeled, sealed, and leak-proof hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
